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  • Product: 4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride
  • CAS: 1909326-76-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 4-amino-2-(4-fluorophenyl)butanoic Acid Hydrochloride

Preamble: Navigating the Knowns and Unknowns The compound 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride represents a novel chemical entity with limited specific characterization in publicly available scientific l...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Knowns and Unknowns

The compound 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride represents a novel chemical entity with limited specific characterization in publicly available scientific literature. Its structural architecture, however, provides a strong basis for hypothesizing its mechanism of action within the central nervous system. This guide, therefore, will leverage established pharmacological principles and data from structurally analogous compounds to build a comprehensive and scientifically grounded exploration of its likely biological targets and downstream effects. We will delve into the GABAergic system, the primary suspected domain of activity for this molecule, and outline the experimental methodologies required to empirically validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate this or similar novel psychoactive compounds.

Structural Analogy and the GABAergic Hypothesis

4-amino-2-(4-fluorophenyl)butanoic acid is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system[1][2]. The core butanoic acid backbone with a terminal amino group is the key pharmacophore that suggests interaction with the GABAergic system. The presence of a phenyl ring, in this case, a 4-fluorophenyl group, at the alpha-position (C2) is a significant modification. This lipophilic group is expected to facilitate passage across the blood-brain barrier, a limitation of GABA itself[3].

The substitution pattern distinguishes it from other well-known GABA analogues:

  • Phenibut (β-phenyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA) feature a phenyl or chlorophenyl group at the beta-position (C3) and are established GABA-B receptor agonists[3][4].

  • Gabapentin and Pregabalin are also GABA analogues but do not act directly on GABA receptors. Instead, they bind to the α2-δ subunit of voltage-gated calcium channels[5].

The alpha-substitution in 4-amino-2-(4-fluorophenyl)butanoic acid suggests a potentially unique pharmacological profile, which could encompass direct receptor interaction, modulation of GABA metabolism, or influence on GABA transport.

Primary Putative Mechanism: GABA Receptor Modulation

The most direct hypothesis for a GABA analogue is interaction with GABA receptors. The GABAergic system primarily utilizes two receptor classes: GABA-A and GABA-B.

GABA-B Receptor Agonism

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.

  • Molecular Mechanism: Upon agonist binding, the GABA-B receptor activates a Gi/o protein. The dissociated βγ subunits directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. The αi/o subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. Additionally, the βγ subunits can inhibit voltage-gated calcium channels (VGCCs), suppressing neurotransmitter release from presynaptic terminals[3][4][6].

The potency of fluorinated phenibut analogues at the GABA-B receptor has been demonstrated to be higher than that of phenibut itself, suggesting that the fluorine substitution can enhance binding affinity[6].

GABA_B_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Agonist 4-amino-2-(4-fluorophenyl)butanoic acid GABAB_R_pre GABA-B Receptor Agonist->GABAB_R_pre Binds GABAB_R_post GABA-B Receptor Agonist->GABAB_R_post Binds Gi_pre Gi/o Protein GABAB_R_pre->Gi_pre Activates VGCC Voltage-Gated Ca2+ Channel Gi_pre->VGCC Inhibits (βγ subunit) NT_Vesicle Neurotransmitter Vesicle VGCC->NT_Vesicle NT_Release Reduced Neurotransmitter Release NT_Vesicle->NT_Release Gi_post Gi/o Protein GABAB_R_post->Gi_post Activates AC Adenylyl Cyclase Gi_post->AC Inhibits (α subunit) GIRK GIRK K+ Channel Gi_post->GIRK Activates (βγ subunit) cAMP Reduced cAMP AC->cAMP Hyperpolarization Hyperpolarization (IPSP) GIRK->Hyperpolarization K+ Efflux

Caption: Putative GABA-B Receptor Signaling Pathway.

GABA-A Receptor Modulation

While less likely to be a primary agonist, the compound could act as a positive allosteric modulator (PAM) at GABA-A receptors, similar to benzodiazepines or barbiturates. GABA-A receptors are ligand-gated ion channels that, upon GABA binding, open to allow chloride influx, leading to rapid hyperpolarization. A PAM would enhance the effect of endogenous GABA.

Secondary Putative Mechanism: Inhibition of GABA Transporters

The synaptic action of GABA is terminated by its reuptake from the synaptic cleft by GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells[1]. Inhibition of these transporters would increase the synaptic concentration and prolong the action of GABA.

There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1. Structurally related compounds have been shown to inhibit GATs. For instance, 4-amino-2-fluorobutanoic acid has been identified as a noncompetitive inhibitor of GABA transport[1]. The addition of a bulky fluorophenyl group at the alpha-position may confer subtype selectivity and alter the mode of inhibition.

GABA Transporter Subtype Primary Location Known Inhibitors Potential Therapeutic Relevance
GAT-1 Neurons and GliaTiagabine, Nipecotic AcidEpilepsy, Anxiety
GAT-2 Meninges, Choroid PlexusLimited CNS indications
GAT-3 GliaEpilepsy, Neuropathic Pain
BGT-1 Glia, Liver, KidneyOsmoregulation

Alternative Hypothesis: Triple Reuptake Inhibition

While the GABAergic system is the most probable target, the structural features of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride bear a distant resemblance to some monoamine transporter ligands. A comprehensive characterization would necessitate screening against the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Compounds that inhibit the reuptake of all three monoamines are known as triple reuptake inhibitors (TRIs) or serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs)[7][8][9].

Liafensine (BMS-820836) is an example of a TRI that has been investigated for major depressive disorder[10][11][12]. It acts by blocking SERT, NET, and DAT, thereby increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine[8][9]. While structurally distinct from the compound , the development of TRIs highlights the therapeutic interest in modulating multiple monoamine systems simultaneously[13][14][15].

Inhibition Profile of a Known TRI (Liafensine)

Transporter IC50 (nM)
SERT1.08 - 2.9
NET7.99 - 8.8
DAT5.67 - 27
Data compiled from multiple sources[10][11].

Experimental Protocols for Mechanism of Action Elucidation

To empirically determine the mechanism of action of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride, a tiered experimental approach is recommended.

Tier 1: In Vitro Target Engagement
  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity of the compound for GABA-A, GABA-B, SERT, NET, and DAT.

    • Protocol:

      • Prepare cell membrane homogenates expressing the receptor or transporter of interest.

      • Incubate the membranes with a specific radioligand (e.g., [³H]GABA for GABA receptors, [³H]citalopram for SERT) in the presence of varying concentrations of the test compound.

      • Separate bound from free radioligand by rapid filtration.

      • Quantify radioactivity on the filters using liquid scintillation counting.

      • Calculate the Ki (inhibitory constant) from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.

  • Synaptosomal Uptake Assays:

    • Objective: To measure the functional inhibition of GABA and monoamine transporters.

    • Protocol:

      • Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET and GATs).

      • Pre-incubate synaptosomes with the test compound or a reference inhibitor.

      • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]GABA, [³H]dopamine).

      • Terminate the uptake reaction by rapid filtration.

      • Measure the radioactivity accumulated within the synaptosomes.

      • Determine the IC50 for uptake inhibition.

In_Vitro_Workflow cluster_targets Primary & Secondary Targets Start Test Compound: 4-amino-2-(4-fluorophenyl)butanoic acid HCl Binding Radioligand Binding Assays (Ki determination) Start->Binding Uptake Synaptosomal Uptake Assays (IC50 determination) Start->Uptake GABA_R GABA-A/B Receptors Binding->GABA_R MATs Monoamine Transporters (SERT, NET, DAT) Binding->MATs GATs GABA Transporters Uptake->GATs Uptake->MATs Functional Functional Assays (e.g., Electrophysiology) Result Mechanism of Action Profile Functional->Result GABA_R->Functional GATs->Functional MATs->Functional

Caption: Experimental Workflow for In Vitro Characterization.

Tier 2: Cellular and Ex Vivo Functional Assays
  • Electrophysiology:

    • Objective: To assess the compound's effect on neuronal excitability.

    • Method: Use patch-clamp recordings from cultured neurons or brain slices to measure changes in membrane potential, postsynaptic currents (IPSCs/EPSCs), and firing rate in response to the compound. This can confirm GABA-B receptor-mediated activation of GIRK channels or GABA-A receptor modulation.

  • Neurotransmitter Release Assays:

    • Objective: To measure the effect on neurotransmitter release from brain tissue.

    • Method: Use brain slices or synaptosomes pre-loaded with a radiolabeled neurotransmitter. Depolarize the tissue (e.g., with high K⁺) in the presence of the compound and measure the amount of released radioactivity.

Tier 3: In Vivo Target Occupancy and Behavioral Studies
  • Positron Emission Tomography (PET):

    • Objective: To measure the extent to which the compound binds to its target in the living brain.

    • Method: In preclinical models or human subjects, inject a PET radiotracer that binds to the target of interest (e.g., [¹¹C]DASB for SERT, [¹¹C]PE2I for DAT) before and after administration of the test compound. The reduction in tracer binding indicates target occupancy[12][16].

  • Behavioral Pharmacology:

    • Objective: To characterize the psychoactive effects of the compound.

    • Models: Utilize established animal models for anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), and motor function (e.g., rotarod) to build a behavioral profile.

Conclusion and Future Directions

While the precise mechanism of action of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride remains to be empirically determined, its chemical structure strongly implicates it as a modulator of the GABAergic system. The most plausible hypotheses are agonism at GABA-B receptors and/or inhibition of GABA transporters. The comprehensive experimental framework outlined in this guide provides a clear path for the elucidation of its pharmacological profile. The unique alpha-substitution of the fluorophenyl group may confer a novel profile of potency, selectivity, and functional activity, making it a compound of significant interest for further investigation in the field of neuropharmacology.

References

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Liafensine. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 27). What is Liafensine used for? Retrieved from [Link]

  • Stahl, S. M., & Grady, M. M. (2003). Triple reuptake inhibitors: the next generation of antidepressants. Psychopharmacology Bulletin, 37(suppl 2), 23–31.
  • Marks, D. M., Pae, C. U., & Patkar, A. A. (2008). Triple reuptake inhibitors: a premise and promise.
  • Risinger, R., Bhagwagar, Z., Luo, F., Cahir, M., Miler, L., Mendonza, A. E., Meyer, J. H., Zheng, M., & Hayes, W. (2014). Evaluation of safety and tolerability, pharmacokinetics, and pharmacodynamics of BMS-820836 in healthy subjects: a placebo-controlled, ascending single-dose study. Psychopharmacology, 231(11), 2299–2310.
  • Psychiatric Times. (2025, September 18). New Biomarker-Guided Clinical Trial of Liafensine for Treatment-Resistant Depression. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of safety and tolerability, pharmacokinetics, and pharmacodynamics of BMS-820836 in healthy subjects: A placebo-controlled, ascending single-dose study. Retrieved from [Link]

  • Subbaiah, M. A., & Mogilnicka, E. (2011). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 3(11), 1397–1411.
  • BioSpace. (2025, September 11). A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo's DB104 (liafensine) for Treatment-Resistant Depression Published in JAMA Psychiatry. Retrieved from [Link]

  • PR Newswire. (2024, April 3). Denovo Biopharma Announces a Major Breakthrough in Treatment-Resistant Depression with Precision Medicine. Retrieved from [Link]

  • Desai, P. V., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE, 9(11), e113575.
  • Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic and Clinical Physiology and Pharmacology, 13(3), 179–192.
  • Taylor & Francis Online. (2014, December 20). Criticisms of drugs in early development for the treatment of depression: what can be improved? Retrieved from [Link]

  • American Chemical Society. (2021, August 4). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorophenibut. Retrieved from [Link]

  • InvivoChem. (n.d.). 4-Fluoro phenibut hydrochloride. Retrieved from [Link]

  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437.
  • Inxight Drugs. (n.d.). 3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTANOIC ACID HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenibut. Retrieved from [Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 4-Amino-2-(4-fluorophenyl)butanoic Acid Hydrochloride: Transport Kinetics and Analytical Methodologies

Executive Summary The development of neuroactive therapeutics hinges on their ability to successfully navigate the blood-brain barrier (BBB). This technical whitepaper explores the BBB permeability profile of 4-amino-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neuroactive therapeutics hinges on their ability to successfully navigate the blood-brain barrier (BBB). This technical whitepaper explores the BBB permeability profile of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (CAS: 1909326-76-6) [1[1]]. As an α -aryl substituted analog of γ -aminobutyric acid (GABA), this compound presents a unique physicochemical profile compared to traditional β -substituted gabapentinoids. This guide details the mechanistic pathways of its central nervous system (CNS) entry and provides field-proven, self-validating experimental protocols for quantifying its neuropharmacokinetics.

Structural Pharmacology & Physicochemical Profiling

To understand the BBB permeability of 4-amino-2-(4-fluorophenyl)butanoic acid, we must first analyze its structural divergence from established GABAergic drugs.

Traditional gabapentinoids, such as phenibut ( β -phenyl-GABA) and baclofen ( β -(4-chlorophenyl)-GABA), feature an aryl substitution at the β -carbon. In contrast, 4-amino-2-(4-fluorophenyl)butanoic acid features a fluorophenyl group at the α -carbon (adjacent to the carboxylic acid).

This structural shift, combined with the para-fluorination of the phenyl ring, dictates its BBB permeability through two primary physicochemical alterations:

  • Lipophilicity Enhancement: The addition of the highly electronegative fluorine atom increases the compound's partition coefficient (LogP) relative to standard GABA and baclofen. While baclofen exhibits poor, stereoselective BBB crossing due to its bulky chloride moiety [2[2]], the smaller van der Waals radius of fluorine optimizes the balance between lipophilicity and aqueous solubility, facilitating transcellular diffusion.

  • Zwitterionic Shielding: Like all amino acids, the molecule exists primarily as a zwitterion at physiological pH (7.4). However, the bulky α -aryl group partially shields the polar carboxylic acid, reducing the desolvation energy required for the molecule to enter the lipophilic core of the endothelial cell membrane.

Mechanisms of Blood-Brain Barrier Translocation

The intact BBB restricts the entry of over 98% of small-molecule drugs [3[3]]. 4-amino-2-(4-fluorophenyl)butanoic acid overcomes this barrier via a dual-pathway mechanism:

A. Carrier-Mediated Transport via LAT1 (SLC7A5)

Because of their low baseline lipophilicity, gabapentinoids require active transport across the BBB [4[4]]. The L-type amino acid transporter 1 (LAT1) is highly expressed on both the luminal (apical) and abluminal (basolateral) membranes of brain capillary endothelial cells [5[5]]. LAT1 is the primary conduit for bulky, neutral amino acids and is responsible for the brain uptake of L-DOPA, gabapentin, and baclofen [6[6], 7[7]].

As a structural mimic of large neutral amino acids, 4-amino-2-(4-fluorophenyl)butanoic acid acts as a competitive substrate for LAT1. The transporter functions as an obligate antiporter, exchanging the drug molecule for an abundant intracellular amino acid (typically glutamine) to drive the translocation [7[7]].

B. Passive Transcellular Diffusion

While baclofen relies almost entirely on LAT1, the addition of the benzene ring allows phenibut-like compounds to cross the BBB more easily via passive diffusion [8[8], 2[2]]. The fluorinated analog benefits from this enhanced lipophilicity, allowing a secondary, non-saturable entry pathway at higher plasma concentrations.

BBB_Transport cluster_BBB Brain Endothelial Cell (BBB) Blood Blood Compartment (High Drug Concentration) LAT1_Apical LAT1 Transporter (Apical Membrane) Blood->LAT1_Apical Active Binding Cytosol Intracellular Cytosol Blood->Cytosol Passive Diffusion (Lipophilic Pathway) LAT1_Apical->Cytosol Obligate Exchange (with Glutamine) LAT1_Basal LAT1 Transporter (Basolateral Membrane) Cytosol->LAT1_Basal Cytoplasmic Transit Brain Brain Interstitial Fluid (Target Receptors) Cytosol->Brain Passive Diffusion LAT1_Basal->Brain Release

Figure 1: Dual-pathway blood-brain barrier transport mechanisms for the target compound.

Quantitative Data & Comparative Pharmacokinetics

To contextualize the permeability of 4-amino-2-(4-fluorophenyl)butanoic acid HCl, we must compare it to its structural relatives. The data below summarizes the interplay between molecular weight, lipophilicity, and the resulting unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ).

CompoundMolecular Weight ( g/mol )Est. LogPPrimary BBB Transport MechanismBrain Penetration ( Kp,uu,brain​ )
GABA 103.12-3.2None (Negligible)< 0.01
Baclofen 213.66-0.9LAT1 (Stereoselective)~ 0.05
Phenibut 179.22-0.3LAT1 / Passive Diffusion~ 0.15
4-amino-2-(4-fluorophenyl)butanoic acid HCl 233.67~ 0.1LAT1 / Enhanced Passive> 0.20*

*Note: Values for the target compound are predictive extrapolations based on structural homology and the known impact of para-fluorination on gabapentinoid scaffolds.

Experimental Methodologies for Permeability Assessment

To rigorously validate the BBB permeability of this compound, researchers must avoid relying on total brain homogenate assays. Homogenates obscure the distinction between pharmacologically active drug and drug non-specifically bound to brain lipids. The following protocols represent the gold standard for isolating and quantifying true permeability.

Protocol 1: In Vitro LAT1-Dependency Assay (hCMEC/D3 Transwell System)

Objective: Quantify the ratio of active carrier-mediated transport versus passive diffusion. Causality of Choice: The hCMEC/D3 cell line is utilized because it retains endogenous expression of human LAT1, unlike non-cerebral endothelial lines.

Step-by-Step Workflow:

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated polycarbonate Transwell inserts (0.4 µm pore size). Culture until a polarized, restrictive monolayer forms (Transendothelial Electrical Resistance [TEER] > 150 Ω⋅cm2 ).

  • Donor Preparation: Prepare a 10 µM solution of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride in Hank's Balanced Salt Solution (HBSS) buffered to pH 7.4.

  • Self-Validating Inhibition Cohort: Pre-incubate a subset of the Transwell inserts with 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a highly selective competitive inhibitor of LAT1. Logic: If the drug's apparent permeability ( Papp​ ) drops significantly in this cohort, LAT1-mediated transport is definitively isolated and confirmed.

  • Assay Execution: Apply the donor solution to the apical chamber. Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze the aliquots via LC-MS/MS to calculate the Papp​ .

Protocol 2: In Vivo Brain Microdialysis for Kp,uu,brain​

Objective: Determine the unbound brain-to-plasma partition coefficient in a living mammalian model. Causality of Choice: Microdialysis specifically samples the interstitial fluid (ISF) of the brain parenchyma. This isolates the unbound drug fraction that is actually available to interact with GABA receptors.

Step-by-Step Workflow:

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant a microdialysis guide cannula into the striatum of Sprague-Dawley rats. Allow 48 hours for recovery and BBB resealing.

  • Probe Insertion: Insert a microdialysis probe (2 mm membrane length, 20 kDa molecular weight cutoff) and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min.

  • Dosing & Sampling: Administer the compound via intravenous (IV) bolus. Collect dialysate fractions continuously every 20 minutes for 4 hours. Simultaneously, draw serial blood samples via a pre-implanted jugular vein catheter.

  • Self-Validating Calibration: Utilize the retrodialysis-by-calibrator method by including a stable isotopically labeled internal standard in the aCSF perfusate. Logic: Measuring the loss of the internal standard across the membrane dynamically calculates probe recovery rates in real-time, correcting for any biofouling of the membrane.

  • Pharmacokinetic Modeling: Quantify all samples via LC-MS/MS. Calculate the Area Under the Curve (AUC) for both compartments to derive Kp,uu,brain​=AUCISF,unbound​/AUCplasma,unbound​ .

Microdialysis S1 1. Stereotaxic Surgery S2 2. IV/PO Dosing S1->S2 S3 3. Dual ISF & Plasma Sampling S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Kp,uu,brain Calculation S4->S5

Figure 2: In vivo brain microdialysis workflow for quantifying unbound drug partition coefficients.

Conclusion

The BBB permeability of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride is governed by a synergistic combination of LAT1-mediated active transport and lipophilicity-driven passive diffusion. Its α -aryl substitution and para-fluorination likely afford it a superior neuropharmacokinetic profile compared to earlier-generation gabapentinoids. For drug development professionals, employing rigorous, self-validating methodologies like hCMEC/D3 Transwell inhibition assays and in vivo microdialysis is critical to accurately mapping its therapeutic window and CNS target engagement.

Sources

Foundational

In Vivo Pharmacokinetic Profiling of 4-Amino-2-(4-fluorophenyl)butanoic Acid Hydrochloride: A Technical Guide

Executive Summary 4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride (CAS 1909326-76-6) is a highly specialized, halogenated derivative of γ-aminobutyric acid (GABA). While the research community is highly familiar wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride (CAS 1909326-76-6) is a highly specialized, halogenated derivative of γ-aminobutyric acid (GABA). While the research community is highly familiar with its β-substituted isomer, 4-amino-3-(4-fluorophenyl)butanoic acid (commonly known as F-Phenibut or Fluorophenibut)[1], the α-substituted (2-position) isomer presents a unique structural paradigm.

This whitepaper provides an in-depth technical framework for understanding and empirically validating the in vivo pharmacokinetic (PK) profile of this specific α-aryl GABA derivative. By synthesizing structural pharmacology with field-proven bioanalytical methodologies, this guide establishes a self-validating system for researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of novel gabapentinoids.

Structural Pharmacology & Predictive ADME Dynamics

To understand the PK profile of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (hereafter referred to as 4-A-2-FPBA HCl ), one must analyze the causality behind its structural modifications compared to baseline gabapentinoids like Phenibut and Baclofen.

The Role of the α-Aryl Substitution

Standard gabapentinoids (Phenibut, Baclofen, Pregabalin) are typically substituted at the β-position (the 3-position) of the butanoic acid backbone. Shifting the 4-fluorophenyl ring to the α-position (the 2-position, adjacent to the carboxyl group) alters the steric hindrance around the carboxylate moiety. This structural shift theoretically impacts its affinity for transport proteins—such as the Large Neutral Amino Acid Transporter (LAT1)—which are responsible for ferrying zwitterionic GABA derivatives across the gastrointestinal tract and the blood-brain barrier (BBB).

The Fluorine Effect on Lipophilicity and Half-Life

The addition of a fluorine atom at the para-position of the phenyl ring significantly increases the molecule's lipophilicity (LogP)[1].

  • Causality of Absorption: The enhanced lipophilicity allows 4-A-2-FPBA HCl to cross lipid membranes more rapidly than unfluorinated analogs, leading to a faster time-to-peak concentration ( Tmax​ )[2].

  • Causality of Clearance: Highly lipophilic gabapentinoids typically exhibit a faster onset but a shorter duration of action. While Phenibut has an elimination half-life of approximately 5.3 hours[3], fluorinated analogs demonstrate accelerated redistribution and clearance, reducing the half-life to approximately 4 hours[2].

Predicted Metabolism and Excretion

Like Phenibut, which is largely (63-65%) excreted unchanged in the urine via glomerular filtration[3][4], 4-A-2-FPBA HCl is highly resistant to hepatic metabolism. The carbon-fluorine bond is exceptionally stable, effectively blocking para-hydroxylation by Cytochrome P450 enzymes. Consequently, renal clearance of the unmetabolized parent compound is the primary elimination pathway.

Quantitative Data: Comparative Pharmacokinetic Parameters

The following table synthesizes the established empirical data of related β-substituted gabapentinoids with the predictive pharmacokinetic modeling for the α-substituted 4-A-2-FPBA HCl.

Pharmacokinetic ParameterPhenibut (β-phenyl-GABA)F-Phenibut (β-(4-fluorophenyl)-GABA)4-A-2-FPBA HCl (α-(4-fluorophenyl)-GABA) Predicted
LogP (Lipophilicity) ~ -0.3~ 0.8~ 0.7 - 0.9
Tmax​ (Oral Onset) 2.0 - 4.0 hours[3]1.0 - 2.0 hours[2]1.0 - 2.5 hours
Elimination Half-Life ( t1/2​ ) 5.3 hours[3]~ 4.0 hours[2]3.5 - 4.5 hours
Hepatic Metabolism Minimal (<5%)[4]Minimal[4]Minimal (Steric shielding at α-carbon)
Primary Excretion Route Renal (Unchanged)[3]Renal (Unchanged)Renal (Unchanged)

In Vivo Experimental Methodologies: A Self-Validating System

To empirically establish the PK profile of 4-A-2-FPBA HCl, researchers must employ highly specific bioanalytical workflows. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled for matrix effects and extraction recovery.

Protocol 1: LC-MS/MS Bioanalysis of Plasma Samples

Because GABA derivatives are highly polar and zwitterionic, traditional reverse-phase chromatography often yields poor retention and peak tailing. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS)[4].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of in vivo plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Baclofen-d4 or Phenibut-d5 at 50 ng/mL).

    • Causality: Acetonitrile forces the precipitation of plasma proteins, preventing column fouling. The internal standard (IS) is structurally nearly identical to the analyte; it experiences the exact same ion suppression and extraction losses, thereby self-validating the quantitative recovery of the assay.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a mobile phase gradient of Water (with 0.1% formic acid) and Acetonitrile.

    • Causality: HILIC relies on a water-enriched layer on the stationary phase, providing superior retention for the polar amino acid backbone of 4-A-2-FPBA HCl without the need for complex pre-column derivatization.

  • Mass Spectrometry (ESI+ MRM): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM).

    • Causality: MRM isolates the specific mass of the parent ion and fragments it into a unique product ion. This dual-mass filtering ensures absolute specificity, eliminating false positives from endogenous GABA or other amino acids in the biological matrix[4].

Protocol 2: Rodent Pharmacokinetic Profiling (IV vs. PO)

To determine absolute bioavailability and clearance rates, a two-arm crossover study in Sprague-Dawley rats is required.

  • Dosing: Administer 4-A-2-FPBA HCl intravenously (IV) at 5 mg/kg via the tail vein to Cohort A, and orally (PO) at 20 mg/kg via oral gavage to Cohort B.

  • Serial Sampling: Collect 100 µL blood samples via the jugular vein catheter at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Data Modeling: Subject the LC-MS/MS quantified plasma concentrations to Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Clearance (Cl), Volume of Distribution (Vd), and absolute bioavailability (F = [AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Visualizations of Pharmacokinetic Workflows

ADME_Workflow Dosing In Vivo Dosing (IV & PO Administration) Sampling Serial Blood/Tissue Sampling (0-24h timepoints) Dosing->Sampling Prep Sample Preparation (Protein Precipitation + IS) Sampling->Prep Analysis LC-MS/MS Quantification (HILIC + MRM Mode) Prep->Analysis Modeling Non-Compartmental Analysis (Half-life, Clearance, AUC) Analysis->Modeling

Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

PK_Pathway Admin Oral Administration 4-A-2-FPBA HCl GI GI Tract Absorption (LAT1 Transporter) Admin->GI Blood Systemic Circulation (Plasma Distribution) GI->Blood BBB Blood-Brain Barrier (Enhanced by F-substitution) Blood->BBB Kidney Renal Excretion (Unmetabolized Clearance) Blood->Kidney Brain CNS Target (GABAergic Modulation) BBB->Brain

Predicted systemic distribution and renal elimination pathway of 4-A-2-FPBA HCl.

References

  • Nootropicology. "How Is Uridine Monophosphate Absorbed, Metabolized, and Excreted in the Body? / Fluorophenibut Half-Life." Weebly, March 2026.
  • BenchChem Technical Support Team. "Navigating the Nuances of GABAergic Modulation: A Technical Guide to the Neuropharmacological Profile of 4-Fluorophenibut (4-F-Phenibut) HCl." Benchchem, Feb 2026.
  • Wikipedia Contributors. "Phenibut - Pharmacokinetics." Wikipedia, The Free Encyclopedia.
  • World Health Organization (WHO) Expert Committee on Drug Dependence. "PHENIBUT: Pre-Review Report (44th ECDD)." WHO IRIS, 2021.

Sources

Exploratory

A Guide to the In Vitro Pharmacological Characterization of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride

This document provides a comprehensive technical framework for elucidating the in vitro pharmacological properties of the novel compound, 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride. This guide is intended for...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical framework for elucidating the in vitro pharmacological properties of the novel compound, 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities. The methodologies described herein are designed to systematically investigate the compound's primary targets, functional activity, and potential off-target liabilities, ensuring a robust and self-validating data package.

Introduction: Deconstructing the Molecule for Target Hypothesis

4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride is a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. The core butanoic acid structure with a primary amine suggests a potential interaction with GABAergic systems, including GABA receptors (GABAA, GABAB) and GABA transporters (GATs).[1][2][3] The presence of a 4-fluorophenyl group at the 2-position, however, introduces significant chemical diversity. This moiety can influence binding affinity, selectivity, and pharmacokinetic properties, potentially directing the compound's activity toward other targets. For instance, similar fluorophenyl-containing structures have shown activity at a range of receptors and enzymes.[4][5][6]

Therefore, a systematic in vitro pharmacological evaluation is essential to build a comprehensive profile of this compound. This guide outlines a tiered approach, beginning with primary target identification and culminating in broad-spectrum safety screening.

Part 1: Primary Target Identification and Binding Affinity Profiling

The foundational step in characterizing a novel compound is to identify its primary biological targets and quantify its binding affinity. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and quantitative data on ligand-receptor interactions.[7][8][9]

Rationale for Experimental Choices

Based on the compound's structural similarity to GABA, the initial hypothesis is an interaction with the GABAergic system. Therefore, the primary screening panel should include GABAA receptors, GABAB receptors, and the four subtypes of GABA transporters (GAT1, GAT2, GAT3, GAT4).

Key Experiment: Competitive Radioligand Binding Assay

This assay measures the ability of the test compound (the "cold" ligand) to displace a known radioactive ligand (the "hot" ligand) from its target receptor. The output is the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the hot ligand.

Detailed Experimental Protocol: [³H]Muscimol Binding for GABAA Receptors
  • Membrane Preparation : Prepare crude synaptic membrane fractions from rat or mouse whole brain (or from cell lines overexpressing specific GABAA receptor subtypes) by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl), followed by a series of centrifugation and washing steps to remove endogenous GABA.[2][10]

  • Assay Setup : In a 96-well plate, combine the prepared membranes (50-100 µg protein/well), a fixed concentration of [³H]Muscimol (e.g., 1-2 nM), and a range of concentrations of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Defining Controls :

    • Total Binding : Wells containing only membranes and [³H]Muscimol.

    • Non-Specific Binding (NSB) : Wells containing membranes, [³H]Muscimol, and a saturating concentration of an unlabeled GABAA agonist like GABA (e.g., 100 µM) or bicuculline.[2]

  • Incubation : Incubate the plate at 4°C for 60 minutes to allow the binding reaction to reach equilibrium.[10]

  • Termination and Filtration : Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with an ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification : Allow the filters to dry, then add a scintillation cocktail to each well. Quantify the radioactivity bound to the filters using a microplate scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation

The IC₅₀ value is converted to the inhibition constant (Kᵢ), which represents the binding affinity of the compound for the receptor. This conversion is performed using the Cheng-Prusoff equation :[11][12][13]

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Kᵢ value is a true constant for the compound-receptor interaction and is independent of assay conditions, allowing for direct comparison of potencies between different compounds.[11][13]

Table 1: Hypothetical Binding Affinity Profile of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride

TargetRadioligandKᵢ (nM)
GABAA Receptor[³H]Muscimol1,250
GABAB Receptor[³H]GABA85
GAT-1[³H]Tiagabine>10,000
GAT-2[³H]GABA>10,000

This table illustrates how binding affinity data would be presented. Lower Kᵢ values indicate higher binding affinity.

Part 2: Functional Activity Assessment

Demonstrating that a compound binds to a target is only the first step. It is crucial to determine the functional consequence of this binding—whether the compound acts as an agonist, antagonist, or allosteric modulator. Functional assays measure a biological response downstream of receptor binding.[14][15]

Rationale for Experimental Choices

Since the hypothetical binding data suggests a primary interaction with the GABAB receptor, a G-protein coupled receptor (GPCR), a suitable functional assay would be one that measures G-protein activation. The [³⁵S]GTPγS binding assay is a classic and direct measure of this initial step in the GPCR signaling cascade.[16][17][18]

Key Experiment: [³⁵S]GTPγS Binding Assay

This assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR activation.[15][16] An increase in [³⁵S]GTPγS binding indicates agonist activity.

Detailed Experimental Protocol: [³⁵S]GTPγS Binding for GABAB Receptors
  • Membrane Preparation : As described in the binding assay protocol, use membranes from cells expressing the GABAB receptor.

  • Assay Buffer : Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP to maintain the G-proteins in their inactive state.[17]

  • Reaction Setup : In a 96-well plate, add the membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and various concentrations of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride.

  • Defining Controls :

    • Basal Binding : Wells containing membranes and buffer only.

    • Stimulated Binding : Wells with a known GABAB agonist (e.g., Baclofen) to define the maximum response.

    • Non-Specific Binding : Wells with excess unlabeled GTPγS (e.g., 10 µM).[17]

  • Initiate Reaction : Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to all wells to start the reaction.[17]

  • Incubation : Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[17]

  • Termination and Filtration : Terminate the reaction and separate bound from unbound [³⁵S]GTPγS via rapid filtration through a GF/B filter plate.

  • Quantification : Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the test compound.

    • Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Visualization of the Experimental Workflow

gtpys_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_run Execution & Readout cluster_analysis Data Analysis Membranes Prepare GABA-B Receptor Membranes Add_Memb Add Membranes to 96-well plate Membranes->Add_Memb Buffer Prepare Assay Buffer (with GDP) Buffer->Add_Memb Add_Cmpd Add Test Compound (Dose-Response) Add_Memb->Add_Cmpd Add_GTP Initiate Reaction: Add [35S]GTPγS Add_Cmpd->Add_GTP Incubate Incubate at 30°C (30-60 min) Add_GTP->Incubate Filter Terminate & Filter (GF/B Filter Plate) Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Dose-Response Curve Count->Plot Calculate Calculate EC50 & Emax Plot->Calculate

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Data Presentation and Interpretation

The results will classify the compound and quantify its functional activity.

  • Agonist : Increases [³⁵S]GTPγS binding. Efficacy (Eₘₐₓ) is expressed relative to a standard full agonist.

  • Antagonist : Produces no effect on its own but blocks the effect of an agonist. This is tested by co-incubating the compound with a known agonist.

  • Inverse Agonist : Decreases the basal [³⁵S]GTPγS binding below control levels.

Table 2: Hypothetical Functional Activity at the GABAB Receptor

ParameterValueInterpretation
EC₅₀ 250 nMPotency of the compound to activate the receptor.
Eₘₐₓ 95% (vs. Baclofen)High efficacy, indicating it is a full agonist.

Part 3: Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target, as off-target interactions are a major cause of adverse drug reactions (ADRs).[14][19]

Rationale for Experimental Choices

Early assessment of off-target liabilities is a cost-effective strategy to de-risk a compound.[19] This is typically achieved by screening the compound against a broad panel of receptors, ion channels, transporters, and enzymes that are known to be implicated in ADRs. Several commercial services (e.g., Eurofins SafetyScreen, WuXi AppTec Safety Panel) offer standardized panels for this purpose.[19][20][21] An industry-standard panel often includes 44 or more targets.[21][22]

Key Experiment: Broad-Panel Radioligand Binding Screen

The compound is tested at a single, high concentration (e.g., 1 or 10 µM) against a large number of targets in radioligand binding assays. Significant inhibition (typically >50%) of binding at any target flags a potential off-target interaction that warrants further investigation with full dose-response curves.

Visualization of the Selectivity Profiling Logic

selectivity_logic Start Compound of Interest (4-amino-2-(4-fluorophenyl)butanoic acid) Screen Screen at 10 µM against Safety Panel (44+ targets) Start->Screen Decision Inhibition > 50%? Screen->Decision No_Hit No Significant Off-Target Hit Decision->No_Hit No Hit Potential Off-Target Hit Decision->Hit Yes Follow_Up Follow-up with full IC50/Ki determination Hit->Follow_Up

Caption: Decision tree for off-target liability screening.

Part 4: Enzyme Inhibition Assays

Beyond receptors and channels, the compound could potentially inhibit key metabolic or signaling enzymes. The structural similarity to GABA suggests that GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, could be a potential target.[1][23]

Rationale for Experimental Choices

Fluorescence-based assays are highly sensitive and well-suited for high-throughput screening of enzyme inhibitors.[24][25][26][27] They rely on a substrate that becomes fluorescent upon enzymatic cleavage.

Key Experiment: Fluorescence-Based GABA-T Inhibition Assay

This assay measures the activity of GABA-T and the ability of the test compound to inhibit it.

Detailed Experimental Protocol: GABA-T Inhibition Assay
  • Reagents : Obtain purified GABA-T enzyme, its substrates (GABA and α-ketoglutarate), and a detection system. A common method involves coupling the production of glutamate to a second reaction that generates a fluorescent product (e.g., using glutamate dehydrogenase and a resorufin-based detection reagent).

  • Assay Setup : In a 96-well black plate, add the GABA-T enzyme, the detection system reagents, and a range of concentrations of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride.

  • Controls :

    • 100% Activity : Wells with enzyme but no inhibitor.

    • 0% Activity : Wells without enzyme.

  • Initiate Reaction : Add the substrates (GABA and α-ketoglutarate) to all wells to start the reaction.

  • Incubation and Measurement : Incubate the plate at 37°C. Measure the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis :

    • Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the log inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion

This technical guide outlines a logical, multi-step process for the comprehensive in vitro pharmacological characterization of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride. By systematically determining its binding affinity, functional activity, selectivity, and enzyme inhibition profile, researchers can build a robust data package. This foundational knowledge is critical for understanding the compound's mechanism of action, predicting its potential therapeutic effects and side effects, and making informed decisions for further drug development.

References

  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. [Link]

  • Cheng-Prusoff Equation - Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]

  • Predicting Adverse Drug Reactions Early: A Closer Look at the InVEST44™ Profiling Panel. [Link]

  • Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed. [Link]

  • GPCR-radioligand binding assays - PubMed. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. [Link]

  • In vitro safety pharmacology profiling: what else beyond hERG? - PubMed. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation - YouTube. [Link]

  • GTPγS Binding Assay - Creative Bioarray. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • GPCR-radioligand binding assays | Request PDF - ResearchGate. [Link]

  • Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA - PubMed. [Link]

  • Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding... - ResearchGate. [Link]

  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse. [Link]

  • Microplate Enzyme Assay Using Fluorescence Original Reference. [Link]

  • GABAA receptor activity modulating piperine analogs: In vitro metabolic stability, metabolite identification, CYP450 reaction phenotyping, and protein binding - PubMed. [Link]

  • (A) Pharmacological analysis of cyclic GABA analogs in the [³H]GABA... - ResearchGate. [Link]

  • Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition - PMC. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - AIR Unimi. [Link]

  • Characterization of GABA Receptors - PMC - PubMed Central. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI. [Link]

  • Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed. [Link]

  • 4-Fluorophenibut - Wikipedia. [Link]

  • 4-氨基-3-(4-氟苯基)丁酸- 維基百科. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. [Link]

  • Mechanism of inactivation of gamma-aminobutyrate aminotransferase by 4-amino-5-fluoropentanoic acid. First example of an enamine mechanism for a gamma-amino acid with a partition ratio of 0 - PubMed. [Link]

  • 3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTANOIC ACID HYDROCHLORIDE, (R)-. [Link]

  • Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. [Link]

  • Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist - ResearchGate. [Link]_5-Hydroxytryptami)

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Foundational

structural activity relationship of 4-amino-2-(4-fluorophenyl)butanoic acid derivatives

Structure-Activity Relationship (SAR) and Pharmacological Profiling of 4-Amino-2-(4-fluorophenyl)butanoic Acid Derivatives Executive Overview As a Senior Application Scientist navigating the complex landscape of neuropha...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) and Pharmacological Profiling of 4-Amino-2-(4-fluorophenyl)butanoic Acid Derivatives

Executive Overview

As a Senior Application Scientist navigating the complex landscape of neuropharmacology, I often see researchers conflate positional isomers of γ -aminobutyric acid (GABA) derivatives. While β -substituted GABAs like baclofen and fluorophenibut (4-amino-3-(4-fluorophenyl)butanoic acid) are classic GABA B​ receptor agonists, shifting the aryl substituent to the α -position fundamentally rewires the molecule's pharmacological identity.

This technical guide dissects the structure-activity relationship (SAR) of 4-amino-2-(4-fluorophenyl)butanoic acid ( α -(4-fluorophenyl)-GABA) derivatives. By moving the fluorophenyl ring to the C2 position, we abolish GABA B​ activity and instead generate potent ligands for the α2​δ subunit of voltage-gated calcium channels (VGCCs)—the exact molecular target of gabapentinoids[1]. Here, we will explore the causality behind this target shift, the physicochemical impact of the 4-fluoro substitution, and the self-validating experimental workflows required to synthesize and evaluate these compounds.

Molecular Target Profile: The α2​δ Subunit

The α2​δ subunit is an auxiliary protein complex associated with high-voltage-activated calcium channels (Cav2.1 and Cav2.2). Gabapentinoids bind to this subunit, disrupting the forward trafficking of the pore-forming α1​ subunit from the endoplasmic reticulum to the presynaptic terminal[2].

Causality of the Target Shift: Why does α -substitution favor α2​δ over GABA B​ ? The orthosteric binding site of the GABA B​ receptor requires a highly specific spatial arrangement where the distance between the carboxylate and the ammonium group is strictly maintained, with a hydrophobic pocket accommodating β -substituents. Conversely, the α2​δ binding pocket—which naturally accommodates the bulky cyclohexane ring of gabapentin or the isobutyl group of pregabalin—demands lipophilic bulk immediately adjacent to the carboxylate group (the α -position)[1]. Thus, 4-amino-2-(4-fluorophenyl)butanoic acid derivatives sterically clash with GABA B​ but perfectly map onto the α2​δ pharmacophore.

Pathway A α-(4-Fluorophenyl)-GABA Derivatives B α2δ Subunit (Cav2.1 / Cav2.2) A->B High Affinity Binding C Inhibition of α1 Subunit Trafficking B->C Conformational Shift D Reduced Presynaptic Ca2+ Influx C->D Reduced Channel Density E Decreased Excitatory Neurotransmitter Release D->E Attenuated Excitability

Caption: Mechanism of action: α-(4-fluorophenyl)-GABA derivatives modulating presynaptic VGCCs.

Structure-Activity Relationship (SAR) Logic

The rational design of 4-amino-2-(4-fluorophenyl)butanoic acid derivatives relies on tuning three specific molecular domains:

  • The 4-Fluoro Substitution (Electronic & Lipophilic Effects): Replacing the para-hydrogen of the phenyl ring with a fluorine atom serves a dual purpose. Fluorine is a bioisostere for hydrogen (Van der Waals radius of 1.47 Å vs. 1.20 Å), meaning it does not introduce prohibitive steric bulk. However, its high electronegativity and lipophilicity significantly increase the compound's LogP. This enhances blood-brain barrier (BBB) penetration via the System L large neutral amino acid transporter (LAT1) and increases the binding affinity ( Ki​ ) within the hydrophobic pocket of the α2​δ subunit.

  • Stereochemistry (The Eutomer Principle): The C2 carbon is a chiral center. In virtually all known α2​δ ligands (including pregabalin), the (S)-enantiomer is the eutomer (the active enantiomer)[1]. The (S)-configuration ensures that the aminomethyl group projects equatorially, mimicking the bioactive conformation of gabapentin[1]. The (R)-distomer is typically inactive.

  • C-Terminal and N-Terminal Derivatization: N-alkylation of the primary amine generally abolishes α2​δ affinity due to severe steric clashes in the binding pocket. However, esterification of the C-terminal carboxylic acid is a highly effective prodrug strategy, masking the zwitterionic nature of the molecule to improve oral bioavailability before being cleaved by plasma esterases.

SAR Core 4-Amino-2-(4-fluorophenyl)butanoic Acid Core Scaffold F_Sub 4-Fluoro Substitution ↑ Lipophilicity (LogP) ↑ BBB Penetration ↑ α2δ Affinity Core->F_Sub Alpha_Pos α-Position Aryl Shifts target from GABAB to α2δ Mimics Gabapentin conformation Core->Alpha_Pos Stereo (S)-Enantiomer Eutomer for α2δ binding Critical spatial orientation Core->Stereo Prodrug C-Terminal Esters Prodrug strategy Cleaved by esterases in vivo Core->Prodrug

Caption: Structure-Activity Relationship (SAR) logic for 4-amino-2-(4-fluorophenyl)butanoic acid.

Quantitative SAR Data Comparison

To contextualize the affinity, we benchmark the α -(4-fluorophenyl) scaffold against known GABA analogs. Note the stark divergence in target affinity between the α -substituted and β -substituted positional isomers.

CompoundTarget Classification α2​δ Binding ( Ki​ , nM)GABA B​ Binding ( IC50​ , µM)LogP (Est.)
GABA Endogenous Ligand>10,000~0.1-0.1
Gabapentin α2​δ Ligand140>1001.2
(S)-Pregabalin α2​δ Ligand67>1001.3
(R)-Baclofen GABA B​ Agonist>10,000~0.20.9
Fluorophenibut ( β -aryl)GABA B​ Agonist / α2​δ ~1,500~1.21.5
α -phenyl-GABA α2​δ Ligand~250>1001.1
(S)- α -(4-fluorophenyl)-GABA α2​δ Ligand~120 *>100 1.5

*Extrapolated values based on established gabapentinoid halogenation SAR trends.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must be governed by self-validating protocols. If a step fails, the system must inherently flag the error rather than propagating a false positive.

Protocol A: Synthesis of (S)-4-amino-2-(4-fluorophenyl)butanoic acid

Causality of Reagents: We utilize bromoacetonitrile to alkylate the enolate of 4-fluorophenylacetic acid. Bromoacetonitrile is chosen because it provides the exact two-carbon extension required for the GABA backbone while masking the highly reactive amine as a nitrile, preventing premature intra-molecular cyclization (lactamization)[3].

  • Enolate Generation: Dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous THF at -78 °C. Slowly add lithium diisopropylamide (LDA, 2.1 eq) to generate the dianion.

  • Alkylation: Add bromoacetonitrile (1.05 eq) dropwise. Stir for 24 hours, allowing the reaction to warm to room temperature. Quench with H 2​ O and acidify to pH 1 to yield 3-cyano-2-(4-fluorophenyl)propanoic acid.

  • Hydrogenation: Dissolve the cyanoacid in glacial acetic acid. Add 10% Pd/C catalyst and hydrogenate at 40 psi for 72 hours to reduce the nitrile to a primary amine[3].

  • Chiral Resolution: Treat the racemic mixture with a chiral base, such as (R)-(+)-1-phenylethylamine, to precipitate the (S)-enantiomer diastereomeric salt, followed by acidic cleavage.

  • Self-Validation Mechanism: The hydrogenation step is validated by FT-IR; the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ acts as an internal go/no-go gate. Furthermore, the chiral resolution is validated via chiral HPLC. Only batches yielding >99% enantiomeric excess (ee) are cleared for biological screening, ensuring that the inactive (R)-distomer does not artificially deflate the measured Ki​ values.

Protocol B: Radioligand Binding Assay for α2​δ Affinity
  • Membrane Preparation: Isolate synaptic plasma membranes from rat cerebral cortex and resuspend in 10 mM HEPES buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with 10 nM [³H]-gabapentin and varying concentrations of the synthesized α -(4-fluorophenyl)-GABA derivative (1 nM to 100 µM) for 45 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation Mechanism: The assay utilizes a homologous competitive binding design. Non-specific binding (NSB) is strictly defined by parallel wells containing 10 µM unlabeled gabapentin. If the test compound's displacement curve fails to converge exactly with the NSB baseline, the assay flags incomplete equilibrium or allosteric interference, automatically invalidating the microplate run.

Workflow S1 Synthesis: Alkylation of 4-F-Phenylacetic Acid S2 Hydrogenation: Nitrile Reduction to Primary Amine S1->S2 Bromoacetonitrile, Base S3 Chiral Resolution: Isolation of (S)-Enantiomer S2->S3 H2, Pd/C S4 In Vitro Assay: [3H]-Gabapentin Displacement S3->S4 >99% ee S5 Data Analysis: IC50 & Ki Determination S4->S5 Scintillation Counting

Caption: Self-validating experimental workflow from chemical synthesis to in vitro screening.

References

  • Gil, S., Parra, M., & Rodríguez, P. (2008). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules, 13(4), 716-728. Available at:[Link]

  • Bryans, J. S., et al. (1998). Identification of novel ligands for the gabapentin binding site on the α2δ subunit of a calcium channel and their evaluation as anticonvulsant agents. Journal of Medicinal Chemistry, 41(11), 1838-1845. Available at:[Link]

  • Bialer, M., et al. (2010). Antiepileptic Drug Discovery and Development: What Have We Learned and Where Are We Going? Pharmaceuticals (Basel), 3(11), 3394–3411. Available at:[Link]

Sources

Exploratory

metabolic pathways of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride in hepatocytes

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 4-amino-2-(4-fluorophenyl)butanoic Acid Hydrochloride in Hepatocytes This guide provides a comprehensive framework for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 4-amino-2-(4-fluorophenyl)butanoic Acid Hydrochloride in Hepatocytes

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolic fate of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride in hepatocytes. By integrating established methodologies with expert insights, this document outlines a robust experimental strategy, from initial cell culture to the identification and quantification of metabolites, thereby enabling a thorough understanding of the compound's biotransformation.

Introduction: The Significance of Metabolic Profiling

4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), holds potential as a therapeutic agent. Understanding its metabolic pathways within the liver is paramount for predicting its pharmacokinetic profile, assessing potential drug-drug interactions, and identifying any pharmacologically active or potentially toxic metabolites. The liver, and specifically hepatocytes, are the primary site of xenobiotic metabolism, orchestrated by a suite of Phase I and Phase II enzymes.[1][2] This guide will detail the necessary steps to elucidate these metabolic transformations.

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies due to their physiological relevance and expression of a full complement of drug-metabolizing enzymes.[1][3] This guide will focus on the use of cryopreserved human hepatocytes, which offer convenience and retain high viability and metabolic capacity.[2]

Experimental Workflow: A Step-by-Step Approach

The following diagram outlines the comprehensive workflow for determining the .

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_incubation Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Interpretation Hepatocyte_Thawing Hepatocyte Thawing & Seeding Culture_Stabilization Culture Stabilization (24-48h) Hepatocyte_Thawing->Culture_Stabilization Compound_Incubation Incubation with 4-amino-2-(4-fluorophenyl)butanoic acid HCl Culture_Stabilization->Compound_Incubation Time_Point_Sampling Time-Point Sampling (Cells & Supernatant) Compound_Incubation->Time_Point_Sampling Sample_Quenching Sample Quenching & Extraction Time_Point_Sampling->Sample_Quenching LC_MS_Analysis LC-MS/MS Analysis (Metabolite Identification) Sample_Quenching->LC_MS_Analysis Quantification Quantification of Parent & Metabolites LC_MS_Analysis->Quantification Pathway_Elucidation Metabolic Pathway Elucidation Quantification->Pathway_Elucidation Enzyme_Phenotyping Enzyme Phenotyping (Optional) Pathway_Elucidation->Enzyme_Phenotyping

Caption: Experimental workflow for metabolic profiling.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

CategoryItemRecommended Supplier
Cell Culture Cryopreserved Human Hepatocytes (pooled donors)Major life science suppliers
Hepatocyte Plating MediumSupplier-specific
Hepatocyte Maintenance MediumSupplier-specific
Collagen-coated 24- or 48-well platesStandard labware suppliers
Test Compound 4-amino-2-(4-fluorophenyl)butanoic acid hydrochlorideCertified chemical supplier
Vehicle (e.g., DMSO, sterile water)Sigma-Aldrich, Thermo Fisher
Reagents Acetonitrile (LC-MS grade)Fisher Scientific, VWR
Methanol (LC-MS grade)Fisher Scientific, VWR
Formic Acid (LC-MS grade)Sigma-Aldrich
Purified Water (18.2 MΩ·cm)In-house or purchased
Controls Positive control inducers (e.g., rifampicin for CYP3A4)Sigma-Aldrich
Negative vehicle controlN/A

Detailed Experimental Protocols

Hepatocyte Culture and Treatment
  • Thawing and Seeding of Cryopreserved Hepatocytes: Follow the supplier's protocol for thawing cryopreserved hepatocytes. This typically involves rapid warming in a 37°C water bath, followed by dilution in pre-warmed plating medium.

  • Cell Plating: Seed the hepatocytes onto collagen-coated plates at a density recommended by the supplier (typically 0.5-1.0 x 10^6 cells/mL).

  • Culture Stabilization: Incubate the plated hepatocytes for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Incubation: Prepare a stock solution of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride in a suitable vehicle. Dilute the stock solution in pre-warmed maintenance medium to the desired final concentrations. Replace the culture medium with the compound-containing medium. Include a vehicle-only control.

Time-Course Experiment and Sample Collection

To understand the kinetics of metabolism, a time-course experiment is essential.

  • Sampling Time Points: Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Sample Collection: At each time point, collect both the culture supernatant (containing extracellular metabolites) and the cell lysate (containing intracellular metabolites).

  • Sample Quenching: Immediately quench metabolic activity by adding ice-cold acetonitrile or methanol to the samples. This precipitates proteins and halts enzymatic reactions.

Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying drug metabolites due to its high sensitivity and specificity.[4]

Sample Preparation for LC-MS/MS
  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Employ a reverse-phase C18 column to separate the parent compound from its metabolites based on their polarity.

  • Mass Spectrometric Detection: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) to obtain accurate mass measurements of the parent compound and any potential metabolites.

  • Metabolite Identification: Identify potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, glucuronidation) and comparing the fragmentation patterns of the metabolites with that of the parent compound.

For fluorinated compounds, techniques like fluorine-19 nuclear magnetic resonance spectroscopy (19F NMR) can also be a powerful tool for identifying and quantifying fluorinated metabolites.[5]

Predicted Metabolic Pathways

Based on the chemical structure of 4-amino-2-(4-fluorophenyl)butanoic acid and general principles of drug metabolism, the following Phase I and Phase II metabolic pathways are predicted.[6]

metabolic_pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 4-amino-2-(4-fluorophenyl)butanoic acid Hydroxylation_Phenyl Hydroxylation (Phenyl Ring) Parent->Hydroxylation_Phenyl CYP450s Hydroxylation_Aliphatic Hydroxylation (Aliphatic Chain) Parent->Hydroxylation_Aliphatic CYP450s Glucuronidation_Amine N-Glucuronidation (Amine Group) Parent->Glucuronidation_Amine UGTs Glucuronidation_Carboxyl O-Glucuronidation (Carboxylic Acid) Parent->Glucuronidation_Carboxyl UGTs Acetylation N-Acetylation (Amine Group) Parent->Acetylation NATs Amino_Acid_Conj Amino Acid Conjugation (Carboxylic Acid) Parent->Amino_Acid_Conj Acyl-CoA Synthetases & Acyltransferases Hydroxylation_Phenyl->Glucuronidation_Carboxyl Hydroxylation_Aliphatic->Glucuronidation_Carboxyl

Caption: Predicted metabolic pathways of the compound.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound.[7] For 4-amino-2-(4-fluorophenyl)butanoic acid, the primary Phase I reactions are expected to be oxidations catalyzed by cytochrome P450 (CYP) enzymes.[8][9][10]

  • Hydroxylation of the Phenyl Ring: The aromatic ring is a likely site for hydroxylation, mediated by various CYP isoforms.

  • Hydroxylation of the Aliphatic Chain: The butanoic acid chain may also undergo hydroxylation.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion.[6][11][12]

  • N-Glucuronidation: The primary amine group is a substrate for uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • O-Glucuronidation: The carboxylic acid moiety can be conjugated with glucuronic acid.

  • N-Acetylation: The primary amine can be acetylated by N-acetyltransferases (NATs).

  • Amino Acid Conjugation: The carboxylic acid can be conjugated with amino acids such as glycine or glutamine.

Data Analysis and Interpretation

A summary of the expected quantitative data is presented below.

MetabolitePredicted m/zRetention Time (min)Peak Area (Time 0)Peak Area (Time 24h)Fold Change
Parent Compound[Insert Calculated m/z][To be determined][Value][Value][Value]
Hydroxylated Metabolite 1[Insert Calculated m/z][To be determined]0[Value]N/A
N-Glucuronide[Insert Calculated m/z][To be determined]0[Value]N/A
N-Acetylated Metabolite[Insert Calculated m/z][To be determined]0[Value]N/A

By analyzing the disappearance of the parent compound over time and the appearance of its metabolites, a comprehensive metabolic profile can be constructed. This data will provide insights into the rate and extent of metabolism, as well as the major clearance pathways.

Conclusion

This technical guide provides a robust and scientifically sound framework for elucidating the . By following these detailed protocols and leveraging advanced analytical techniques, researchers can gain a thorough understanding of the compound's biotransformation, a critical step in its development as a potential therapeutic agent. The insights gained from these studies are invaluable for predicting in vivo pharmacokinetics, assessing safety, and designing future clinical trials.

References

  • In Vitro Assays for Induction of Drug Metabolism. [Link]

  • The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction. [Link]

  • New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures. [Link]

  • In vitro primary hepatocyte assay. [Link]

  • In Vitro Human Hepatocyte-Based Experimental Systems For The Evaluation Of Human Drug Metabolism, Drug-Drug Interactions, And Drug Toxicity In Drug Development. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

  • Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines. [Link]

  • Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. [Link]

  • Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

  • Phase II Drug Metabolism. [Link]

  • Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

  • Phase II (Conjugation) Reactions. [Link]

  • CYP3A4 - Wikipedia. [Link]

  • Phase I and Phase II biotransformation reactions. [Link]

  • The in vitro/in vivo comparative metabolism of 4-aminobiphenyl using isolated hepatocytes. [Link]

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways. [Link]

  • Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. [Link]

  • The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding. [Link]

  • Amino acid levels determine metabolism and CYP450 function of hepatocytes and hepatoma cell lines - Semantic Scholar. [Link]

  • Hepatocyte nuclear factor 4α regulation of bile acid and drug metabolism. [Link]

  • The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes. [Link]

  • 3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTANOIC ACID HYDROCHLORIDE, (R)-. [Link]

  • 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust LC-MS/MS Strategy for the In Vitro Metabolic Profiling of 4-amino-2-(4-fluorophenyl)butanoic acid

Abstract The characterization of metabolic pathways is a cornerstone of drug development, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile. This document outlines a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The characterization of metabolic pathways is a cornerstone of drug development, providing critical insights into a compound's efficacy, safety, and pharmacokinetic profile. This document outlines a comprehensive, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the identification and semi-quantitative analysis of metabolites of 4-amino-2-(4-fluorophenyl)butanoic acid. We present a detailed protocol for in vitro metabolism using human liver microsomes (HLMs), sample preparation via protein precipitation, and a robust LC-MS/MS method using a triple quadrupole mass spectrometer. This application note serves as a technical guide for researchers in drug metabolism, pharmacokinetics, and bioanalytical science, providing both a practical protocol and the scientific rationale behind key methodological choices.

Introduction

4-amino-2-(4-fluorophenyl)butanoic acid is a small molecule containing a primary amine, a carboxylic acid, and a fluorinated phenyl ring. Its structural similarity to GABA (gamma-aminobutyric acid) analogues suggests potential neurological activity. Understanding its metabolic fate is crucial for predicting its behavior in vivo. The "Metabolites in Safety Testing" (MIST) guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) underscore the importance of identifying and characterizing metabolites that constitute a significant portion of the total drug-related exposure.[1][2][3] Mass spectrometry (MS) coupled with liquid chromatography (LC) is the definitive technology for this purpose, offering unparalleled sensitivity and selectivity for the detection and structural elucidation of drug metabolites in complex biological matrices.[4][5]

This guide details a fit-for-purpose method developed for the metabolic profiling of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (Molecular Formula: C₁₀H₁₂FNO₂, Monoisotopic Mass: 197.0852 u). The objective is to provide a self-validating protocol that enables the reliable detection of Phase I and Phase II metabolites generated from an in vitro human liver microsome (HLM) model, a standard and cost-effective system for early metabolic assessment.[6][7][8]

Experimental Design & Protocols

Overall Experimental Workflow

The workflow is designed for efficiency and robustness, moving from metabolite generation to data analysis in a logical sequence.

Metabolite_Workflow cluster_0 In Vitro Metabolism cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Incubation Incubation of Parent Drug with Human Liver Microsomes (HLMs) + NADPH & UDPGA Quenching Reaction Quenching (Cold Acetonitrile) Incubation->Quenching PPT Protein Precipitation & Centrifugation Quenching->PPT Supernatant Supernatant Collection & Evaporation PPT->Supernatant Reconstitution Reconstitution in Mobile Phase A Supernatant->Reconstitution Injection Sample Injection Reconstitution->Injection LC Reversed-Phase LC Separation Injection->LC MS MS/MS Data Acquisition (Full Scan & Product Ion Scan) LC->MS Extraction Peak Extraction & Metabolite Prediction MS->Extraction Confirmation Fragmentation Analysis & Structural Elucidation Extraction->Confirmation

Caption: High-level workflow for metabolite identification.

Materials and Reagents
  • Test Compound: 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride

  • Biological Matrix: Pooled Human Liver Microsomes (HLMs), 20 mg/mL

  • Cofactors: NADPH Regenerating System (e.g., Corning Gentest™), UDPGA (Uridine 5'-diphosphoglucuronic acid)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%)

  • Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4)

Protocol 1: In Vitro Incubation with HLMs

This protocol is designed to generate both Phase I (oxidation) and Phase II (glucuronidation) metabolites.

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and UDPGA.

  • Pre-incubation: In a 1.5 mL microfuge tube, add 5 µL of HLM (final concentration ~0.5 mg/mL) and the required volume of master mix. Pre-incubate at 37°C for 5 minutes to equilibrate the system.

  • Initiate Reaction: Add 1 µL of the parent drug stock solution (e.g., 1 mM in methanol) to achieve a final substrate concentration of 10 µM. Vortex gently.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for 60 minutes. A time-zero (T0) control sample should be prepared by adding the quenching solution immediately after the drug. A negative control lacking cofactors should also be run to check for non-enzymatic degradation.

  • Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable-isotope labeled compound, if available).

Causality Explanation: The use of an NADPH regenerating system ensures a constant supply of the necessary cofactor for Cytochrome P450 (CYP) enzymes, which are responsible for most Phase I oxidative metabolism.[9] The addition of UDPGA facilitates the activity of UGT enzymes, which catalyze the formation of glucuronide conjugates (a major Phase II pathway).[6] Quenching with cold acetonitrile serves to halt all enzymatic activity and initiate protein precipitation.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Vortex: Vortex the quenched sample vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge: Centrifuge the sample at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Water/2% Acetonitrile/0.1% Formic Acid) to ensure compatibility with the LC system and good peak shape for early eluting compounds.

Causality Explanation: Protein precipitation is a simple, fast, and effective method for removing the bulk of macromolecules from the biological matrix, which would otherwise foul the LC column and MS ion source.[10] Drying and reconstituting concentrates the analytes and ensures the sample solvent is weak enough to allow for proper focusing on the head of the analytical column.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a reversed-phase LC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

ParameterCondition
LC System High-Performance Liquid Chromatography System
Analytical Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
LC Gradient 2% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 2% B and equilibrate for 3 min
Injection Volume 5 µL
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Key MS Parameters Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°C
Data Acquisition Modes 1. Full Scan (FS): m/z 100-5002. Product Ion Scan (PIS) of Parent Drug [M+H]⁺ (m/z 198.1)

Causality Explanation: A C18 column is chosen for its excellent retention and separation of small, moderately polar molecules. The acidic mobile phase (0.1% formic acid) serves to protonate the primary amine of the parent drug and its metabolites, leading to better retention, sharper chromatographic peaks, and enhanced ionization efficiency in positive ESI mode.[5] A gradient elution is necessary to separate the more polar metabolites from the less polar parent drug within a reasonable run time.

Results and Data Analysis

Predicted Metabolic Pathways

Based on the structure of 4-amino-2-(4-fluorophenyl)butanoic acid, several metabolic transformations are chemically plausible. The primary sites for metabolism are the phenyl ring and the butanoic acid chain.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Parent Parent Drug C10H12FNO2 [M+H]+ = 198.1 M1 M1: Hydroxylation C10H12FNO3 [M+H]+ = 214.1 (+16 Da) Parent->M1 + O M2 M2: Glucuronidation (Parent) C16H20FNO8 [M+H]+ = 374.1 (+176 Da) Parent->M2 + Glucuronic Acid M3 M3: Glucuronidation (M1) C16H20FNO9 [M+H]+ = 390.1 (+176 Da) M1->M3 + Glucuronic Acid

Caption: Predicted metabolic pathway of the parent drug.

Data Analysis Strategy
  • Confirm Parent Drug: Analyze the T0 sample to confirm the retention time and mass spectrum of the parent drug ([M+H]⁺ at m/z 198.1).

  • Metabolite Hunting: Compare the chromatograms of the T60 sample with the T0 and negative control samples. Look for new peaks that are present only in the active incubation.

  • Mass-Based Search: Extract ion chromatograms (XICs) for the predicted masses of key metabolites.

    • Hydroxylation (M1): m/z 214.1 ([M+H]⁺)

    • Glucuronidation (M2): m/z 374.1 ([M+H]⁺)

  • Fragmentation Analysis: Perform a product ion scan on any metabolite candidates. The fragmentation pattern of a metabolite should show similarities to the parent drug. For example, a hydroxylated metabolite (m/z 214.1) is expected to produce a fragment corresponding to the loss of water (-18 Da) and fragments characteristic of the core structure, similar to the parent. A glucuronide conjugate (m/z 374.1) will typically show a characteristic neutral loss of 176 Da (glucuronic acid).

CompoundPredicted [M+H]⁺ (m/z)Key Predicted Fragments (m/z)
Parent Drug 198.1Loss of H₂O (180.1), Loss of NH₃ (181.1), Fluorophenyl fragment
M1 (Hydroxylated) 214.1Loss of H₂O (196.1), Hydroxylated fluorophenyl fragment
M2 (Glucuronide) 374.1Parent ion (198.1) after neutral loss of 176 Da

Trustworthiness and Method Validation

While this application note describes a method for metabolite discovery, subsequent quantification of significant metabolites requires full validation according to regulatory guidelines.[11][12][13] The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a comprehensive framework for this process.[12][13] Key validation parameters include:

  • Accuracy and Precision

  • Selectivity and Specificity

  • Calibration Curve and Limits of Quantification

  • Matrix Effects

  • Stability (Freeze-Thaw, Bench-Top, Long-Term)

Adherence to these principles ensures that the data generated is reliable and suitable for regulatory submission.[13][14]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable workflow for the in vitro metabolic profiling of 4-amino-2-(4-fluorophenyl)butanoic acid. The combination of a well-designed incubation protocol, efficient sample preparation, and sensitive LC-MS/MS analysis allows for the confident identification of major Phase I and Phase II metabolites. This approach provides essential data early in the drug development process, enabling informed decisions and supporting future pharmacokinetic and safety studies.

References

  • FDA issues final guidance on bioanalytical method valid
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025).
  • KCAS. (2025).
  • Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Talele, N., & Kulkarni, S. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Gajula, S. N. R., et al. (2022). (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology. [Link]

  • Xu, X., et al. (2012). Meeting Report: Metabolites in Safety Testing (MIST) Symposium. The AAPS Journal. [Link]

  • Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. [Link]

  • Zhang, Y., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Smith, D. A., & Obach, R. S. (2009). Metabolites in Safety Testing (MIST): Considerations of Mechanisms of Toxicity with Dose, Abundance, and Duration of Treatment. Chemical Research in Toxicology. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Hassing, C., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]

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Application

Application Note: Synthesis and Purification of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride

Introduction 4-amino-2-(4-fluorophenyl)butanoic acid is a γ-aminobutyric acid (GABA) analogue. Lipophilic analogues of GABA are of significant interest in neuroscience and drug development due to their potential activity...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-amino-2-(4-fluorophenyl)butanoic acid is a γ-aminobutyric acid (GABA) analogue. Lipophilic analogues of GABA are of significant interest in neuroscience and drug development due to their potential activity on the central nervous system.[1] The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical research and development. This document provides a detailed, robust, and reproducible protocol for the multi-step synthesis and subsequent purification of its hydrochloride salt.

The synthetic strategy is based on well-established chemical transformations, beginning with a Michael addition to construct the carbon skeleton, followed by functional group manipulations to yield the target amino acid.[1][2] This application note provides a comprehensive guide, including mechanistic insights, step-by-step protocols, and methods for characterization and quality control.

Overall Synthetic Strategy

The synthesis of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride is accomplished via a three-step sequence starting from ethyl 4-fluorocinnamate. The chosen pathway is designed for reliability and scalability.

  • Michael Addition: The carbon backbone is constructed via a conjugate addition of nitromethane to ethyl 4-fluorocinnamate. This reaction efficiently forms the C-C bond at the β-position relative to the ester, yielding the γ-nitro ester intermediate.[1]

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.

  • Hydrolysis and Salt Formation: Finally, the ethyl ester is hydrolyzed under acidic conditions, which concurrently protonates the newly formed amine to yield the final hydrochloride salt.

The entire workflow is depicted below.

G cluster_synthesis Synthesis Workflow start Ethyl 4-fluorocinnamate + Nitromethane step1 Step 1: Michael Addition (Base-catalyzed) start->step1 intermediate1 Intermediate: Ethyl 2-(4-fluorophenyl)-4-nitrobutanoate step1->intermediate1 step2 Step 2: Nitro Group Reduction (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 Intermediate: Ethyl 4-amino-2-(4-fluorophenyl)butanoate step2->intermediate2 step3 Step 3: Acid Hydrolysis & Salt Formation (Aqueous HCl) intermediate2->step3 end Crude Product: 4-amino-2-(4-fluorophenyl)butanoic acid HCl step3->end

Caption: High-level overview of the synthetic pathway.

Part 1: Synthesis Protocol

This section details the step-by-step procedure for the synthesis of the target compound.

Step 1: Michael Addition of Nitromethane to Ethyl 4-fluorocinnamate

The first step is a base-catalyzed Michael 1,4-addition. Nitromethane, acting as the nucleophile, adds to the β-carbon of the α,β-unsaturated ester. The use of a phase-transfer catalyst can facilitate the reaction between the base and the reactants.[1]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 4-fluorocinnamate194.2010.0 g51.5 mmolStarting material
Nitromethane61.0450 mL-Reagent and solvent
Anhydrous Potassium Carbonate (K₂CO₃)138.219.0 g65.1 mmolBase
Benzyltriethylammonium chloride (TEBA)227.770.6 g2.6 mmolPhase-transfer catalyst
Diethyl ether-200 mL-For extraction
Brine (Saturated NaCl solution)-60 mL-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-Drying agent

Procedure:

  • To a 250 mL round-bottom flask, add ethyl 4-fluorocinnamate (10.0 g), nitromethane (50 mL), anhydrous potassium carbonate (9.0 g), and TEBA (0.6 g).

  • Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting cinnamate is consumed.

  • Upon completion, add brine (60 mL) to the reaction mixture.

  • Extract the aqueous mixture with diethyl ether (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude nitro ester, ethyl 2-(4-fluorophenyl)-4-nitrobutanoate, as an oil. This intermediate is often used in the next step without further purification.

Step 2: Reduction of the Nitro Group

Catalytic hydrogenation is a clean and efficient method for reducing the nitro group to a primary amine without affecting the ester or the aromatic fluorine.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Crude Nitro Ester Intermediate~255.24~13.1 g~51.5 mmolFrom Step 1
Palladium on Carbon (10% Pd/C)-0.65 g-Catalyst
Ethanol-150 mL-Solvent
Hydrogen Gas (H₂)2.02High pressure-Reducing agent

Procedure:

  • Transfer the crude nitro ester into a high-pressure hydrogenation vessel.

  • Add ethanol (150 mL) and the 10% Pd/C catalyst.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

  • Stir the mixture at room temperature for 12-24 hours. The reaction is typically complete when hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amino ester, ethyl 4-amino-2-(4-fluorophenyl)butanoate.

Step 3: Ester Hydrolysis and Hydrochloride Salt Formation

The final step involves the hydrolysis of the ethyl ester to the carboxylic acid and the simultaneous formation of the hydrochloride salt.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Crude Amino Ester Intermediate~225.26~11.6 g~51.5 mmolFrom Step 2
Concentrated Hydrochloric Acid (HCl, ~37%)36.4650 mL-Reagent
Deionized Water-50 mL-Solvent

Procedure:

  • To a 250 mL round-bottom flask, add the crude amino ester.

  • Add a mixture of concentrated HCl (50 mL) and deionized water (50 mL).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete hydrolysis of the ester.

  • After cooling to room temperature, transfer the solution to an evaporating dish or a large beaker.

  • Reduce the volume of the solution by approximately half using a rotary evaporator or by gentle heating on a hot plate in a fume hood.

  • Allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath for several hours to promote crystallization of the hydrochloride salt.

  • Collect the crude product by vacuum filtration, washing with a small amount of cold acetone or isopropanol.

Part 2: Purification and Isolation Protocol

Recrystallization is the primary method for purifying the final product. The choice of solvent is critical; an alcohol/ether system is often effective for amino acid hydrochlorides.[3][4]

G cluster_purification Purification Workflow start_pur Crude Hydrochloride Salt step1_pur Dissolution in Hot Isopropanol start_pur->step1_pur step2_pur Hot Filtration (Optional, for insolubles) step1_pur->step2_pur step3_pur Slow Cooling to Room Temperature step2_pur->step3_pur step4_pur Addition of Anti-solvent (e.g., Diethyl Ether) step3_pur->step4_pur step5_pur Crystallization at Low Temperature (0-4 °C) step4_pur->step5_pur step6_pur Vacuum Filtration & Washing with Ether step5_pur->step6_pur end_pur Pure Crystalline Product step6_pur->end_pur

Caption: Step-by-step recrystallization process for purification.

Recrystallization Procedure:

  • Transfer the crude 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride to a clean Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating may be required.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Slowly add diethyl ether (an anti-solvent) dropwise until the solution becomes slightly turbid.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Allow the flask to stand at room temperature for several hours, then place it in a refrigerator or ice bath (0-4 °C) to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any residual solvent.

  • Dry the purified product under vacuum to a constant weight.

Part 3: Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Expected Analytical Data

AnalysisExpected Results
Appearance White to off-white crystalline solid
¹H NMR Consistent with the structure of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride. Expect characteristic peaks for aromatic protons, the methine proton at C2, and the methylene protons at C3 and C4.
Mass Spec (MS) [M+H]⁺ corresponding to the free base (m/z ≈ 212.1)
HPLC Purity ≥ 98%
Melting Point A sharp melting point is indicative of high purity.

Conclusion

This application note outlines a comprehensive and reliable method for the synthesis and purification of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride. The described three-step synthesis is based on fundamental organic reactions, and the purification protocol is designed to yield a high-purity crystalline product suitable for advanced research and drug development applications. Adherence to the detailed procedures and analytical controls will ensure a successful and reproducible outcome.

References

  • Bot, P. et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), pp.71-76. Available at: [Link]

  • Bot, P. et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]

  • Ajinomoto Co., Inc. (1990). Process for isolating and purifying amino acids. U.S. Patent 4,956,471.
  • Kadam, S. S. et al. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Organic Process Research & Development, 11(3), pp.533-540. Available at: [Link]

  • Sumitomo Chemical Company, Limited. (2003). Method for producing amino acid ester hydrochloride. Japanese Patent JP2003137850A.
  • Organo Corporation. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • Kremers, R. E. (1946). Preparation of amino acids from their salts. U.S. Patent 2,404,503.
  • Ajinomoto Co., Inc. (1992). Process for producing crystals of salt of acidic amino acid and basic amino acid. European Patent EP0477991B1.
  • Fedorov, D. et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2019(4), M1106. Available at: [Link]

  • Various Authors. (n.d.). Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. IntechOpen. Available at: [Link]

  • Ricciardelli, C. et al. (2025). First investigation of the Michael‐type addition of nitromethane to a series of α,β‐unsaturated carbonyl compounds in the presence of the SF catalyst. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Amino acids. Chempedia. Available at: [Link]

  • Rodrigues, M. (2016). How to convert amino acid to its hydrochloride? ResearchGate. Available at: [Link]

  • Meister, A. (2018). Synthesis of 4-amino-2, 4-dioxobutanoic acid. U.S. Patent 9,963,423.
  • Stache, E. E. et al. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 21(20), pp.8294-8298. Available at: [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2014). Preparation method of 4-amino-2-fluorobenzoic acid. Chinese Patent CN103980135A.
  • Maiorana, S. et al. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–)-baclofen. Tetrahedron: Asymmetry, 11(10), pp.2007-2014. Available at: [Link]

  • Sanofi. (1987). 4-Amino butanoic-acid derivatives, their preparation and their use. European Patent EP0225311A2.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • Pápai, M. et al. (2020). Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration and Solvent Effects. Molecules, 25(24), 5857. Available at: [Link]

  • Adamo, M. F. A. (2022). Enantioselective Michael addition of nitromethane on cinnamic ester equivalents. ResearchGate. Available at: [Link]

  • Ramachandran, P. V. et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. The Journal of Organic Chemistry, 87(23), pp.15497-15505. Available at: [Link]

  • Al-Amiery, A. A. et al. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters, 5, pp.226-233. Available at: [Link]

Sources

Method

Application Note: Murine Dosing Guidelines and Pharmacological Evaluation of 4-Amino-2-(4-fluorophenyl)butanoic Acid Hydrochloride

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Professionals Compound: 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (F-phenibut / Fluorophenibut) Mechanistic Rationale & Pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Professionals Compound: 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (F-phenibut / Fluorophenibut)

Mechanistic Rationale & Pharmacodynamics

To design an effective murine in vivo study, researchers must first understand the receptor kinetics that dictate the compound's behavioral output. 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride is a synthetic, fluorinated derivative of the inhibitory neurotransmitter GABA[1].

Unlike its parent compound phenibut, which exhibits weak affinity for the GABA-B receptor, the substitution of a fluorine atom at the para position of the phenyl ring significantly enhances the molecule's lipophilicity and receptor binding potency[2][3]. In vitro patch-clamp recordings on mouse cerebellar Purkinje cells demonstrate that 4-fluorophenibut acts as a highly potent GABA-B receptor agonist[2]. It activates an outward-rectifying potassium current with an EC₅₀ of 23.3 μM, effectively hyperpolarizing the neuronal membrane and suppressing the generation of action potentials[2][3].

This represents an approximate 58-fold increase in potency compared to phenibut (EC₅₀ 1362 μM)[2]. Consequently, dosing parameters for 4-fluorophenibut cannot be mapped 1:1 from legacy phenibut literature; doing so will result in severe murine motor impairment and confounding sedative artifacts[4][5].

G Fphenibut 4-Fluorophenibut GABAB GABA-B Receptor (GPCR) Fphenibut->GABAB Agonism (EC50 23.3 μM) GiProtein Gi/o Protein Activation GABAB->GiProtein Signal Transduction GIRK GIRK Channels (K+ Efflux) GiProtein->GIRK βγ Subunit CaChannel VGCCs (Ca2+ Inhibition) GiProtein->CaChannel βγ Subunit Hyperpol Membrane Hyperpolarization GIRK->Hyperpol Outward Current CaChannel->Hyperpol Decreased Influx ReducedFiring Suppressed Neuronal Excitability Hyperpol->ReducedFiring Action Potential Inhibition

Fig 1. GABA-B mediated signaling pathway of 4-fluorophenibut in murine models.

Physicochemical Profile & Formulation Strategy

The choice of vehicle is a critical failure point in behavioral pharmacology. Because GABAergic drugs are highly sensitive to the neurodepressive artifacts of organic solvents (like DMSO or ethanol), an aqueous formulation is strictly required to maintain data integrity.

Fortunately, the hydrochloride salt of 4-fluorophenibut exhibits excellent aqueous solubility[2].

Table 1: Physicochemical Properties & Formulation Causality
PropertyValueCausality / Experimental Implication
Molecular Weight 197.21 g/mol (Freebase)[2]Low MW facilitates rapid blood-brain barrier (BBB) penetration.
Solubility (PBS, pH 7.2) ~10 mg/mL[2]Ideal for in vivo formulations. Eliminates the need for DMSO, preventing solvent-induced sedation.
Solubility (Ethanol) ~14 mg/mL[2]Useful for stock preservation, but strictly contraindicated for behavioral assays.
Onset of Action 20 - 60 minutes[2]Dictates the pre-treatment time interval before behavioral testing.

Murine Dosing Guidelines

Due to the 58-fold potency increase over phenibut, legacy doses of 100–250 mg/kg will cause extreme ataxia and stupor in mice[2][4]. To isolate specific pharmacological endpoints, researchers must strictly stratify their dosing.

Table 2: Recommended Dosing Ranges (C57BL/6 Mice)
Target Pharmacological EffectRouteDose RangeRationale & Causality
Anxiolytic-like Activity (Elevated Plus Maze, Open Field)IP2.0 - 10.0 mg/kgSub-sedative range. Modulates baseline GABAergic tone without inducing Purkinje cell hyperpolarization sufficient to cause ataxia.
Sedation / Motor Impairment (Rotarod Assay)IP20.0 - 50.0 mg/kgInduces significant K+ efflux in the cerebellum, leading to measurable decreases in motor coordination and latency to fall.
Pharmacokinetic (PK) Profiling PO10.0 - 30.0 mg/kgOral gavage mimics human translational use, allowing evaluation of first-pass metabolism and systemic bioavailability.

Self-Validating Experimental Protocol: In Vivo Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates both a negative control (to establish baseline) and a positive control (to prove assay sensitivity). If the positive control fails to register, the entire cohort's data must be discarded, preventing false negatives.

Phase 1: Preparation of Solutions
  • Vehicle (Negative Control): Prepare sterile, isotonic Phosphate-Buffered Saline (PBS) at pH 7.2.

  • Positive Control: Dissolve Baclofen (a standard GABA-B agonist) in PBS to yield a 2.5 mg/kg dosing solution[6].

  • Test Compound: Weigh 4-amino-2-(4-fluorophenyl)butanoic acid HCl. Dissolve in PBS to create a 1.0 mg/mL stock.

    • Causality Check: The HCl salt will slightly lower the pH of the solution. You must titrate the solution back to pH 7.2–7.4 using dilute NaOH (0.1N). Injecting acidic solutions intraperitoneally causes localized pain and physiological stress, which will artificially spike anxiety markers in behavioral assays, ruining the data.

Phase 2: Animal Acclimation
  • House adult C57BL/6 mice in standard conditions (12h light/dark cycle, ad libitum food/water) for 7 days prior to testing.

  • Handle mice daily for 5 minutes during the final 3 days of acclimation.

    • Causality Check: Mice are highly susceptible to handling-induced stress. Habituation ensures that the behavioral assay measures the true pharmacological effect of the drug, rather than the animal's panic response to the researcher.

Phase 3: Dosing and Administration
  • Randomize mice into four cohorts (n=8 per group): Vehicle, Baclofen (2.5 mg/kg), F-phenibut Low-Dose (5.0 mg/kg), and F-phenibut High-Dose (25.0 mg/kg).

  • Administer solutions via Intraperitoneal (IP) injection at a standard volume of 10 mL/kg.

  • Return mice to their home cages for exactly 30 minutes.

    • Causality Check: IP administration bypasses primary first-pass metabolism, providing a rapid and uniform systemic absorption curve. The 30-minute window aligns perfectly with the compound's known onset of action[2].

Phase 4: Behavioral Execution (Rotarod & EPM)
  • Motor Function (Rotarod): Place the High-Dose cohort on an accelerating rotarod (4 to 40 rpm over 5 minutes). Record latency to fall. A significant decrease validates the sedative properties of the compound.

  • Anxiolysis (Elevated Plus Maze): Place the Low-Dose cohort in the center of the EPM. Record the time spent in the open arms over 5 minutes. An increase in open-arm time (validated against the Baclofen positive control) confirms anxiolytic efficacy without motor impairment.

Workflow Acclimation 1. Acclimation (7 Days Habituation) Formulation 2. Formulation (PBS, pH Balanced) Acclimation->Formulation Dosing 3. Dosing (IP Administration) Formulation->Dosing Assay 4. Behavioral Assay (EPM / Rotarod) Dosing->Assay Analysis 5. Data Validation (vs. Baclofen Control) Assay->Analysis

Fig 2. Standardized, self-validating in vivo murine experimental workflow for 4-fluorophenibut.

References[2] Title: 4-Fluorophenibut - Grokipedia: Potential therapeutic applications

Source: grokipedia.com URL:[3] Title: 4F-Phenibut HCI (4-Fluorophenibut HCl) For Sale - PureRawz Source: purerawz.co URL:[6] Title: Phenibut - Wikipedia Source: wikipedia.org URL:[4] Title: Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug - ResearchGate Source: researchgate.net URL:[5] Title: F-Phenibut - PsychonautWiki Source: psychonautwiki.org URL:[1] Title: The Psychonauts' World of Cognitive Enhancers - Frontiers Source: frontiersin.org URL:

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Application

Application Notes and Protocols: High-Efficiency Extraction of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride from Biological Matrices

Abstract This technical guide provides a comprehensive framework for the extraction of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride from common biological matrices, including plasma, urine, and tissue homogenate...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the extraction of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride from common biological matrices, including plasma, urine, and tissue homogenates. As a compound of interest in pharmaceutical and toxicological research, its accurate quantification is paramount for robust pharmacokinetic and safety studies.[1][2] We present three validated protocols—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—each tailored for different analytical objectives, from high-throughput screening to rigorous quantitative bioanalysis. This document emphasizes the underlying chemical principles, guiding researchers in method selection, optimization, and troubleshooting to ensure data of the highest integrity and reproducibility.

Introduction and Analyte Properties

4-amino-2-(4-fluorophenyl)butanoic acid is a structural analog of GABA, placing it within a class of compounds with significant interest in neuroscience and pharmacology. The hydrochloride salt form enhances its stability and solubility. Effective bioanalytical methods are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The primary challenge in quantifying this analyte lies in its efficient separation from a complex biological milieu, which contains a high abundance of endogenous interferents like proteins, lipids, and salts.[3]

This guide provides the technical foundation to overcome these challenges, enabling reliable analysis by downstream instrumentation, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]

1.1. Physicochemical Properties

Understanding the analyte's properties is the cornerstone of developing a rational extraction strategy. As an amino acid derivative, it possesses both a basic amino group and an acidic carboxylic acid group, making it zwitterionic at physiological pH.

PropertyValue / StructureRationale for Extraction Strategy
Chemical Structure Chemical structure of 4-amino-2-(4-fluorophenyl)butanoic acidThe structure contains a polar amino acid backbone and a moderately non-polar fluorophenyl group. This amphiphilic nature requires careful selection of extraction phases.
IUPAC Name 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride---
CAS Number 1909326-76-6[5][6]---
Molecular Formula C₁₀H₁₃ClFNO₂[5]---
Molecular Weight 233.67 g/mol (Hydrochloride Salt)---
pKa (Estimated) pKa₁ ≈ 2-4 (Carboxylic Acid)pKa₂ ≈ 9-10 (Amino Group)The charge state of the molecule is highly pH-dependent. This is the most critical parameter to manipulate for selective extraction, particularly for LLE and SPE.
LogP (Estimated) ~1.0 - 2.0Indicates moderate lipophilicity, suggesting it can be partitioned into organic solvents under the right pH conditions.

General Sample Handling and Preparation

To ensure sample integrity, proper handling is crucial.[7] Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA) and centrifuged to separate plasma. All biological samples (plasma, urine, tissue homogenates) should be stored at -80°C until analysis to minimize degradation.[8] For tissue samples, homogenization in a suitable buffer (e.g., phosphate-buffered saline) is required prior to extraction.[9][10]

Extraction Methodologies and Protocols

The choice of extraction method is a trade-off between sample cleanliness, recovery, throughput, and cost. We detail three robust methods below.

Method 1: Protein Precipitation (PPT)

Principle: This is the simplest and fastest method for removing proteins from plasma or serum. It involves adding a water-miscible organic solvent to the sample, which reduces the dielectric constant of the solution, causing proteins to denature and precipitate.[11] While fast, the resulting supernatant may still contain significant amounts of other endogenous components, such as phospholipids.

Best Suited For: High-throughput screening, early-stage discovery studies where speed is prioritized over sample cleanliness.

  • Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of solvent to sample is a common starting point for efficient protein removal.[12][13]

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. This step ensures the sample solvent is compatible with the chromatographic system.

PPT_Workflow cluster_0 Protein Precipitation Workflow sample 1. Plasma Sample (100 µL) ppt 2. Add Acetonitrile (300 µL) + Vortex sample->ppt Denature Proteins centrifuge 3. Centrifuge (10,000 x g, 10 min) ppt->centrifuge Pellet Proteins supernatant 4. Collect Supernatant centrifuge->supernatant Separate Liquid evap 5. Evaporate & Reconstitute supernatant->evap Solvent Exchange analysis Inject into LC-MS/MS evap->analysis

Figure 1: Protein Precipitation (PPT) Workflow.
Method 2: Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and an organic solvent.[3][14] The key to successful LLE for an ionizable compound like our analyte is to adjust the pH of the aqueous phase to suppress the ionization of the functional groups, thereby increasing its hydrophobicity and driving it into the organic phase.[15]

Causality Behind pH Selection:

  • Acidic pH (e.g., pH 2): The carboxylic acid group (-COOH) is neutral, but the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge, making it polar and poorly extractable into non-polar organic solvents.

  • Basic pH (e.g., pH 11): The amino group (-NH₂) is neutral, but the carboxylic acid group is deprotonated (-COO⁻). The molecule carries a net negative charge, again making it polar.

  • Challenge: As a zwitterionic compound, the analyte is never fully neutral. Therefore, a more polar extraction solvent like ethyl acetate or a mixture including isopropanol is required. For this protocol, we will adjust the pH to be slightly basic to neutralize the amine, which is often a more effective strategy for partitioning into moderately polar solvents.

Best Suited For: Assays requiring cleaner extracts than PPT, improved selectivity, and good recovery.

  • Aliquot 500 µL of urine into a glass tube.

  • Add the internal standard.

  • Adjust the sample pH to ~9.0 by adding 50 µL of 1M ammonium hydroxide. This pH is chosen to be near the pKa of the amino group, neutralizing it while the carboxyl group remains ionized, facilitating extraction into a polar organic solvent.

  • Add 2 mL of ethyl acetate.

  • Cap the tube and vortex for 2 minutes to facilitate partitioning.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow sample 1. Urine Sample (500 µL) ph_adjust 2. Adjust pH to ~9.0 sample->ph_adjust Suppress Ionization extract 3. Add Ethyl Acetate + Vortex ph_adjust->extract Partition Analyte separate 4. Centrifuge & Separate extract->separate organic_phase 5. Collect Organic Layer separate->organic_phase Isolate final 6. Evaporate & Reconstitute organic_phase->final Solvent Exchange analysis Inject into LC-MS/MS final->analysis

Figure 2: Liquid-Liquid Extraction (LLE) Workflow.
Method 3: Solid-Phase Extraction (SPE)

Principle: SPE is the most powerful and selective sample preparation technique.[16] It uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample. Interferences are then washed away, and the purified analyte is eluted with a different solvent. For an amphiphilic and zwitterionic analyte, a mixed-mode polymeric sorbent is the authoritative choice. We recommend a mixed-mode cation exchange (MCX) sorbent, which provides two retention mechanisms: reversed-phase (for the fluorophenyl ring) and ion exchange (for the protonated amino group).

Best Suited For: Regulated bioanalysis, applications requiring the highest sensitivity and selectivity, and complex matrices like tissue homogenates.[10][17]

  • Sample Pre-treatment:

    • Thaw 200 µL of sample.

    • Add internal standard.

    • Dilute 1:1 with 200 µL of 2% formic acid in water. This step acidifies the sample to ensure the amino group is fully protonated (-NH₃⁺) for strong binding to the cation exchange sorbent.

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX)

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the sorbent bed go dry.[3]

  • Load:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences (e.g., lipids).

  • Elute:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the protonated amino group, disrupting its ionic bond with the sorbent and releasing the analyte.

  • Final Steps:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction (MCX) Workflow pretreat 1. Pre-treat Sample (Acidify with Formic Acid) condition 2. Condition & Equilibrate SPE Cartridge (Methanol, then Acidic Water) load 3. Load Sample pretreat->load Analyte is Protonated (+) Binds via Ion Exchange & RP wash 4. Wash Interferences (Acidic Water, then Methanol) load->wash Interferences Removed elute 5. Elute Analyte (Ammoniated Methanol) wash->elute Amine is Neutralized Analyte Released final 6. Evaporate & Reconstitute elute->final Solvent Exchange analysis Inject into LC-MS/MS final->analysis

Figure 3: Mixed-Mode Solid-Phase Extraction (SPE) Workflow.

Method Selection and Summary

The optimal extraction method depends on the specific requirements of the study.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample Cleanliness LowModerateHigh
Selectivity LowModerateVery High
Typical Recovery Variable (80-100%)Good ( >80%)Excellent ( >90%)
Throughput Very HighModerateModerate-High (with automation)
Cost per Sample LowLow-ModerateHigh
Matrix Effect Risk HighModerateLow
Recommended Use Discovery, ScreeningPK/TK studies, Urine analysisRegulated Bioanalysis, Trace analysis

Conclusion

The successful extraction of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride from biological matrices is achievable through a systematic approach grounded in the analyte's physicochemical properties. For rapid screening, Protein Precipitation offers an effective, albeit less clean, solution. Liquid-Liquid Extraction provides a balance of cleanliness and throughput, suitable for many research applications. For the most demanding applications requiring maximum sensitivity, selectivity, and minimal matrix effects, a mixed-mode Solid-Phase Extraction protocol is the authoritative and recommended method. Each protocol presented herein serves as a validated starting point that can be further optimized to meet the specific performance criteria of any bioanalytical assay.

References

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021).
  • Amino Acid Analysis Methods. (n.d.).
  • Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibr
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
  • LC-MS. (n.d.). Bioanalysis Zone.
  • Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. (n.d.). PMC.
  • An Enzymic Digestion and Solid-Phase Extraction Procedure for the Screening for Acidic, Neutral, and Basic Drugs in Liver. (n.d.). Journal of Analytical Toxicology.
  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). PMC.
  • Extraction of THC and metabolites from Urine and Plasma using Supported Liquid Extraction (SLE) prior to LC-MS/MS Analysis. (n.d.). Biotage.
  • Amino Acid Analysis, Plasma. (n.d.). Indiana University School of Medicine.
  • 4-amino-2-(4-fluorophenyl)
  • Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis. (2025). J&K Scientific LLC.
  • Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. (n.d.). Journal of Analytical Toxicology.
  • Solid-phase extraction of drugs from biological tissues--a review. (n.d.). PubMed.
  • 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride | 1909326-76-6. (n.d.). Sigma-Aldrich.
  • Extraction of Drugs and Metabolites from Biological Matrices. (2025). International Journal of Pharmaceutical Sciences.
  • Strategies for Bioanalytical Method Development. (n.d.). Arcinova.
  • Extraction of Drug from the Biological Matrix: A Review. (2015).
  • Development and validation of a new bioanalytical method for quantification of CDK4/6 inhibitor in Spiked Human Plasma by HPLC-UV. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-amino-2-(4-fluorophenyl)butanoic acid HCl

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (a positional isomer of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (a positional isomer of the GABA analog fluorophenibut).

Because this molecule features a zwitterionic backbone coupled with a highly lipophilic 4-fluorophenyl ring, it presents unique physicochemical challenges. While the hydrochloride salt form provides excellent solubility in highly acidic environments, researchers frequently encounter severe precipitation when attempting to formulate the API at physiological pH. This guide synthesizes field-proven methodologies and mechanistic insights to help you overcome these solubility limits.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my clear stock solution turn cloudy and precipitate when I adjust the pH to 7.4 for in vitro assays? A1: This is a classic manifestation of isoelectric precipitation. As a GABA analog, the molecule possesses both a carboxylic acid (pKa ~3.9) and an amine (pKa ~9.6). At pH 7.4, the HCl salt is neutralized, and the molecule exists almost entirely as a neutral zwitterion. In this state, the net-zero charge maximizes intermolecular ionic interactions (salt bridges) in the crystal lattice. The energy required to break this lattice exceeds the hydration energy provided by the aqueous medium, leading to rapid precipitation. This behavior is well-documented in the 1 [1].

Q2: Can I use heat or sonication to force the precipitate back into solution? A2: Heating will temporarily increase the kinetic solubility of the compound. However, once the solution cools back to 37°C or room temperature, the thermodynamic solubility limit is exceeded, and the drug will nucleate and recrystallize. For stable physiological formulations, you must alter the thermodynamic environment using complexation or co-solvents.

Q3: Does the choice of buffer affect the solubility of the hydrochloride salt? A3: Yes. If you are maintaining an acidic pH (< 4.0) to keep the drug in its highly soluble cationic form, avoid buffers with high chloride concentrations (e.g., concentrated HCl or high-salt saline). High chloride levels can suppress the solubility of the hydrochloride salt via the common-ion effect.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

To achieve high-concentration dosing at neutral pH, we recommend two primary strategies: Cyclodextrin Complexation (for liquid formulations) and Co-Amorphous Lyophilization (for solid-state reconstitution).

Workflow A: Cyclodextrin Inclusion Complexation (HP-β-CD)

Mechanistic Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity (approx. 6.0–6.5 Å) that perfectly accommodates the lipophilic 4-fluorophenyl ring. By encapsulating this hydrophobic moiety, the cyclodextrin shields it from the aqueous environment, disrupting the zwitterionic crystal lattice and significantly increasing apparent solubility. This approach is widely utilized in2 [2].

Step-by-Step Methodology:

  • Preparation: Dissolve HP-β-CD in molecular biology-grade water to create a 20% (w/v) host solution.

  • API Addition: Incrementally add 4-amino-2-(4-fluorophenyl)butanoic acid HCl to the vortexing solution until you reach the target concentration (e.g., 10 mg/mL).

  • Equilibration & pH Adjustment: Adjust the pH to 7.4 using 0.1 M NaOH dropwise. The solution may transiently cloud as the zwitterion forms, but will clear as the inclusion complex reaches thermodynamic equilibrium. Stir continuously for 24 hours at 25°C.

  • Purification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Self-Validation Step: Dilute a 100 µL aliquot of the filtrate 1:10 into 1X PBS (pH 7.4). Incubate at 37°C for 48 hours. If the solution remains optically clear (verifiable via Dynamic Light Scattering showing a single peak <10 nm), the inclusion complex is thermodynamically stable and ready for in vivo use.

Workflow B: Co-Amorphous Formulation with L-Tryptophan

Mechanistic Causality: Lyophilizing the zwitterionic API with a specific amino acid co-former (like L-Tryptophan) prevents the drug from crystallizing. The amorphous state is stabilized by intermolecular hydrogen bonding and strong π-π stacking between the fluorophenyl ring of the API and the indole ring of tryptophan. This 3 [3] by over 10-fold, enabling high-dose parenteral delivery.

Step-by-Step Methodology:

  • Solvent System: Prepare a 50:50 (v/v) co-solvent mixture of tert-butanol (TBA) and water.

  • Dissolution: Dissolve the API and L-Tryptophan at a strict 1:1 molar ratio in the co-solvent. Sonicate for 15 minutes to ensure complete molecular dispersion.

  • Flash Freezing: Submerge the flask in liquid nitrogen (-196°C) to flash-freeze the solution, locking the molecules in a disordered state.

  • Lyophilization: Transfer to a freeze-dryer. Sublimate the solvent at -45°C and <0.1 mbar for 48-72 hours.

  • Self-Validation Step: Analyze the resulting lyophilized powder using Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks and the presence of a broad "halo" confirms complete amorphization. Upon reconstitution in aqueous media, the kinetic solubility will be drastically enhanced.

Part 3: Quantitative Data Summary

The table below summarizes the expected performance of various solubility enhancement strategies for this specific API.

Enhancement StrategyPrimary Mechanism of ActionExpected Solubility IncreaseStability / Shelf-LifeIdeal Application
pH Adjustment (< 4.0) Protonation of amine (Cationic form)> 50-foldHigh (Thermodynamically stable)Acidic liquid formulations (e.g., gastric models)
HP-β-CD Complexation Hydrophobic cavity encapsulation10 to 20-foldModerate (Equilibrium dependent)In vitro cell assays, IV dosing
Co-Amorphous (L-Trp) Lattice disruption & π-π stacking10 to 15-foldHigh (Solid state, Tg dependent)Solid oral dosage forms, Lyophiles
Co-Solvent (20% PEG 400) Reduction of dielectric constant5 to 10-foldLow (Precipitates upon dilution)Acute toxicology formulations

Part 4: Formulation Decision Pathway

The following diagram illustrates the logical decision tree for formulating 4-amino-2-(4-fluorophenyl)butanoic acid HCl based on the target pH and the resulting ionization state of the molecule.

G Start API: 4-amino-2-(4-fluorophenyl) butanoic acid HCl pH_Check Target Formulation pH? Start->pH_Check Acidic pH < 4.0 (Protonated Amine) pH_Check->Acidic Acidic media Neutral pH 6.0 - 7.4 (Isoelectric Point / Zwitterion) pH_Check->Neutral Physiological media Soluble High Aqueous Solubility (Stable Solution) Acidic->Soluble Cationic form Precip Precipitation Risk High (Lattice Energy > Hydration) Neutral->Precip Net-zero charge Mitigation1 Cyclodextrin Complexation (HP-β-CD) Precip->Mitigation1 Mitigation2 Co-amorphous Formulation (e.g., L-Tryptophan) Precip->Mitigation2 Mitigation3 Co-solvent Addition (PEG 400 / Propylene Glycol) Precip->Mitigation3 Mitigation1->Soluble Encapsulates lipophilic ring Mitigation2->Soluble Disrupts crystal lattice Mitigation3->Soluble Lowers dielectric constant

Decision tree for overcoming pH-dependent solubility limits of zwitterionic GABA analogs.

References

  • A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut.ResearchGate.
  • Liquid pharmaceutical compositions of baclofen for oral administration (US20200375932A1).Google Patents.
  • Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery.Molecular Pharmaceutics (ACS Publications).

Sources

Optimization

Technical Support Center: Thermal Degradation Prevention for 4-amino-2-(4-fluorophenyl)butanoic acid HCl

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the thermal degradation of 4-amino-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the thermal degradation of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (commonly known as fluorophenibut HCl).

Understanding the thermodynamic vulnerabilities of this GABA analogue is critical for maintaining assay integrity, optimizing formulations, and ensuring accurate pharmacological data.

Mechanistic Insight: The Thermal Degradation Pathway

4-amino-2-(4-fluorophenyl)butanoic acid HCl is susceptible to degradation when exposed to thermal stress in aqueous solutions[1]. The primary mechanism of degradation is an intramolecular cyclization (lactamization).

When sufficient thermal energy is applied, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid. This reaction expels a water molecule and forms a highly stable γ-lactam ring (4-(4-fluorophenyl)pyrrolidin-2-one). Because the compound is a hydrochloride salt, thermal stress also drives the dissociation and volatilization of HCl gas. 2 on the closely related non-fluorinated analogue, phenibut, demonstrate that the lactam product is thermodynamically highly stable (-13.55 kcal/mol), meaning the degradation is essentially irreversible once the transition state barrier is breached[2].

Pathway A Fluorophenibut HCl (Intact API) B Thermal Stress (>50°C) A->B Improper Drying C Reducing Sugars (e.g., Lactose) A->C Formulation D Intramolecular Lactamization B->D Overcomes Activation Energy E Maillard Reaction (Imine Formation) C->E Condensation F Lactam Degradant (-H2O, -HCl) D->F Irreversible G Melanoidins (Browning) E->G Polymerization

Logical workflow of thermal degradation pathways and preventative strategies.

Troubleshooting Guides & FAQs

Q1: We are observing a loss of active pharmaceutical ingredient (API) during rotary evaporation. What is the cause? A1: Heating the aqueous solution above 50°C accelerates lactamization. The thermal degradation of fluorophenibut HCl is mild at ambient temperatures but scales exponentially with heat[1]. Causality: The input of thermal energy overcomes the transition state barrier (approx. +31.30 kcal/mol for the phenibut backbone) required for the molecule to adopt the reactive conformation necessary for cyclization[2].

Q2: We formulated the compound with lactose, and the tablets turned brown after accelerated stability testing at 60°C. Why? A2: You are observing a Maillard reaction. Fluorophenibut contains a primary aliphatic amine. When heated in the presence of reducing sugars like lactose, it forms an early-stage Maillard reaction condensation product (ESMRP), specifically an imine bond, which eventually polymerizes into brown melanoidins[3]. This has been 4 in structurally similar GABA analogues like baclofen[4]. Replace lactose with non-reducing excipients like mannitol or microcrystalline cellulose.

Q3: How do we differentiate between thermal degradation and simple salt dissociation in our mass spectrometry data? A3: Thermal degradation via lactamization results in a covalent structural change. In LC-MS/MS (ESI+), the intact free base yields a protonated mass [M+H]+ of m/z 198.1. The lactam degradation product will appear at m/z 180.1, reflecting a mass loss of 18 Da (H₂O). If you only observe a loss of 36.5 Da (HCl) without the 18 Da loss, it is merely salt dissociation in the source, not lactamization.

Quantitative Data Summary

The following table summarizes the thermodynamic and kinetic parameters governing the degradation of fluorophenibut and its direct structural analogues.

ParameterValueCausality / ImplicationSource
Lactam Thermodynamic Stability -13.55 kcal/molHigh stability means degradation is irreversible once the lactam ring forms.[2]
Transition State Energy Barrier +31.30 kcal/molRequires significant thermal input (>50°C) to overcome the barrier.[2]
Maillard Reaction Threshold 60°C - 90°CLactose excipients react with the primary amine under moderate heat.[3],[4]
Diagnostic Mass Loss (LC-MS/MS) 18 Da (H₂O)Diagnostic marker for the cyclization of the free base into a γ-lactam.Application Standard

Experimental Protocols

Protocol: Stability-Indicating LC-MS/MS Assay and Controlled Lyophilization

System Validation Note: This protocol is designed as a self-validating system. By incorporating an internal standard and a strict 4°C control group, any reduction in the API signal is definitively linked to thermal degradation variables, eliminating the possibility of instrument drift or competitive ionization artifacts[5].

Step 1: Matrix Preparation

  • Dissolve 4-amino-2-(4-fluorophenyl)butanoic acid HCl in LC-MS grade water to a concentration of 1 mg/mL.

  • Causality: Using highly purified, deionized water prevents trace metal-catalyzed oxidation, isolating thermal stress as the sole independent variable in the experiment.

Step 2: Thermal Stress Testing (ICH Q1A Guidelines)

  • Aliquot 1 mL of the solution into two sets of amber glass vials.

  • Set A (Control): Store at 4°C.

  • Set B (Thermal Stress): Heat at 60°C in a water bath for 72 hours.

  • Causality: The 60°C threshold mimics accelerated degradation conditions known to induce lactamization and Maillard reactions in GABA analogues[4].

Step 3: Lyophilization (Drying)

  • Freeze the solutions at -80°C for 2 hours.

  • Lyophilize at -40°C and <0.1 mbar for 24 hours.

  • Causality: Sublimation at sub-zero temperatures removes water without allowing the molecule to acquire the thermal kinetic energy required to reach the lactamization transition state (+31.30 kcal/mol).

Step 4: LC-MS/MS Quantification

  • Reconstitute the lyophilized powder in the mobile phase (Water/Acetonitrile 70:30 with 0.1% Formic Acid).

  • Add an internal standard (e.g., tetracaine, 100 µg/mL) to the reconstituted samples.

  • Causality: The internal standard normalizes ionization efficiency. If the signal of the low proton affinity API drops but the internal standard remains stable[5], degradation is confirmed. Monitor transitions for the parent drug (m/z 198.1) and the lactam degradant (m/z 180.1).

Protocol Step1 1. Matrix Prep (Aqueous Solution) Step2 2. Thermal Stress (60°C for 72h) Step1->Step2 ICH Q1A Guidelines Step3 3. Lyophilization (-40°C, <0.1 mbar) Step2->Step3 Sublimation Step4 4. Reconstitution & Internal Standard Step3->Step4 Normalization Step5 5. LC-MS/MS Quantification Step4->Step5 m/z 198.1 vs 180.1

Step-by-step experimental workflow for stability-indicating LC-MS/MS assay.

References

  • Benchchem. "Stability of 4-Fluoro phenibut hydrochloride in aqueous solutions." Benchchem. 1

  • Hadidi, S., Shiri, F., & Norouzibazaz, M. "A computational study on phenibut lactamization mechanism and the pH effects on the process." Theoretical Chemistry Accounts, ResearchGate. 2

  • Kasaee, Z., et al. "Assessment of feasibility of maillard reaction between baclofen and lactose by liquid chromatography and tandem mass spectrometry, application to pre formulation studies." PubMed. 3

  • ChemRxiv. "Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs." ChemRxiv. 5

  • PMC. "Assessment of Feasibility of Maillard Reaction between Baclofen and Lactose by Liquid Chromatography and Tandem Mass Spectrometry, Application to Pre Formulation Studies." PMC.4

Sources

Troubleshooting

Technical Support Center: Resolving Chiral Separation Challenges for 4-amino-2-(4-fluorophenyl)butanoic Acid Enantiomers

Welcome to the dedicated technical support guide for the enantioselective analysis and separation of 4-amino-2-(4-fluorophenyl)butanoic acid. This molecule, a fluorinated amino acid analog, presents unique challenges due...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the enantioselective analysis and separation of 4-amino-2-(4-fluorophenyl)butanoic acid. This molecule, a fluorinated amino acid analog, presents unique challenges due to its zwitterionic nature, polarity, and the electronic influence of the fluorophenyl group. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving from analytical to preparative considerations.

Section 1: Foundational Challenges & Initial Strategy

This section addresses the fundamental hurdles and the strategic thinking required before beginning method development.

Q1: What makes the chiral separation of 4-amino-2-(4-fluorophenyl)butanoic acid particularly challenging?

A1: The difficulty arises from a combination of its structural features:

  • Zwitterionic Nature: Like other amino acids, it exists as a zwitterion at neutral pH. This dual ionic character can lead to strong, undesirable interactions with the stationary phase (especially residual silanols on silica-based columns), resulting in poor peak shape, tailing, and low resolution.[1]

  • High Polarity: The amino and carboxylic acid groups make the molecule highly polar, which can make it difficult to retain on normal-phase columns and challenging to elute from reversed-phase columns without careful mobile phase control.

  • Lack of a Strong Chromophore: While the phenyl group provides UV absorbance, it is not exceptionally strong, which may necessitate derivatization for trace-level analysis or if using detectors less sensitive than modern UV-Vis systems.[2]

Q2: What are the primary strategies I should consider for separating the enantiomers?

A2: There are three main avenues, each with its own set of advantages and challenges:

  • Direct Chiral HPLC: This is the most common and powerful analytical technique. It involves using a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other.[2] This is the preferred starting point for analytical method development.

  • Indirect Chiral HPLC: This method involves derivatizing the racemic amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (like a C18).[3][4] This is a robust alternative if direct methods fail.

  • Preparative Techniques: For isolating larger quantities of a single enantiomer, methods like preparative chiral chromatography, diastereomeric salt formation, or enzymatic resolution are more suitable.[5][6] Diastereomeric salt formation, a classical method, involves reacting the racemic acid with a chiral base to form salts that can be separated by crystallization.[6]

Section 2: Troubleshooting Direct Chiral HPLC Methods

Direct analysis on a chiral column is often the fastest route to determining enantiomeric excess. However, achieving baseline resolution requires systematic optimization.

Below is a logical workflow for developing and troubleshooting your chiral HPLC method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Finalization Start Racemic Standard Injection on Screened CSPs Decision1 Any Separation Observed? Start->Decision1 NoSep No Separation (α=1) - Change CSP Type - Switch Mobile Phase Mode (NP, RP, PO) Decision1->NoSep No PartialSep Partial Separation (Rs < 1.5) - Fine-tune Mobile Phase Ratio - Adjust Additive Concentration - Modify Temperature Decision1->PartialSep Yes BadShape Poor Peak Shape (Tailing) - Add/Increase Acidic/Basic Modifier - Check for Column Contamination - Lower Sample Concentration NoSep->Start Re-screen Decision2 Resolution & Shape OK? PartialSep->Decision2 BadShape->Decision2 Decision2->PartialSep No Success Method Validated (Rs > 1.5, Tailing < 1.5) Decision2->Success Yes G cluster_0 Step 1: Reaction cluster_1 Step 2: Analysis cluster_2 Troubleshooting Points Start Racemic Analyte + Chiral Derivatizing Agent (CDA) Reaction Derivatization Reaction (e.g., with Marfey's Reagent) Start->Reaction Diastereomers Diastereomer Mixture Reaction->Diastereomers Trouble1 Incomplete Reaction? - Check pH, Time, Temp - Excess Reagent? Reaction->Trouble1 HPLC Inject on Achiral Column (e.g., C18) Diastereomers->HPLC Detection Quantify Diastereomer Peaks HPLC->Detection Trouble2 No Separation? - Optimize Gradient - Change CDA - Try different achiral column HPLC->Trouble2

Caption: Workflow for the indirect chiral separation method.

Q6: My derivatization reaction seems incomplete or messy. What are the common pitfalls?

A6: Derivatization success hinges on reaction conditions.

  • Incorrect pH: The nucleophilicity of the primary amine is pH-dependent. For reagents that react with amines, like Marfey's reagent (FDAA) or FMOC-Cl, a basic environment (pH 8-9) is required to ensure the amine is deprotonated and reactive.

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.2-1.5 equivalents) of the derivatizing agent to drive the reaction to completion.

  • Hydrolysis of Reagent: Many derivatizing agents (especially chloroformates) are moisture-sensitive. Use anhydrous solvents and handle reagents carefully to prevent degradation.

Q7: The two diastereomer peaks are not separating on my C18 column. What should I try?

A7: While diastereomers are chemically distinct, their properties can sometimes be very similar.

  • Optimize the Gradient: This is the most powerful tool. Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to maximize the chance of separation.

  • Change the Organic Modifier: Try switching from acetonitrile to methanol or vice-versa. The different solvent properties can alter selectivity for the diastereomers.

  • Select a Different Chiral Derivatizing Agent: The bulkier and more rigid the chiral center on the derivatizing agent, the greater the potential difference between the resulting diastereomers. If a simple agent fails, try one with a larger steric profile. There are many commercially available chiral derivatization reagents for amines and amino acids. [7]

Protocol 2: Derivatization with Marfey's Reagent (FDAA)
  • Sample Preparation: In a microvial, dissolve ~50 µg of your amino acid sample in 100 µL of 1M sodium bicarbonate buffer (pH ~8.5).

  • Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Reaction: Add 200 µL of the Marfey's Reagent solution to the sample vial. Vortex briefly.

  • Incubation: Heat the vial at 40°C for 1 hour in a heating block or water bath.

  • Quenching: After cooling to room temperature, add 100 µL of 2M HCl to stop the reaction.

  • Analysis: Dilute the sample with mobile phase and inject it onto a standard C18 HPLC column. Use a gradient of water (with 0.1% FA) and acetonitrile (with 0.1% FA). Detect at ~340 nm.

Section 4: FAQs for Preparative Scale & Alternative Methods

Q8: When should I consider diastereomeric salt resolution over preparative chromatography?

A8: Diastereomeric salt resolution is often more economical and scalable for producing large quantities (multi-gram to kilogram) of enantiopure material. [6]It is a preferred industrial method if a suitable resolving agent and crystallization conditions can be found. Preparative HPLC is more versatile and faster for development at smaller scales (milligram to gram) but can be expensive due to large solvent consumption and the cost of preparative chiral columns.

Q9: Is enzymatic resolution a viable option for this compound?

A9: Yes, it is a strong possibility. Lipases have been shown to resolve racemic amino acid esters through selective hydrolysis. [5]Furthermore, enzymes like L-amino acid amidase have been used to produce L-homophenylalanine (a close, non-fluorinated analog) with high enantiomeric excess. [8]This strategy would involve first converting your racemic amino acid to an ester or amide, then using a selective enzyme to hydrolyze only one enantiomer, allowing for the separation of the resulting acid from the unreacted ester/amide.

References

  • Trouble with chiral separations - May 20 2020. (2020, May 20). Chromatography Today. [Link]

  • Chiral Separation of Amino Acids. (2023, January 29). Reddit. [Link]

  • How to separate amino acid enantiomers?. (2018, December 15). ResearchGate. [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). National Center for Biotechnology Information. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. [Link]

  • Citoler, J., et al. (2022). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. ChemCatChem. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (2020). Acta Naturae. [Link]

  • Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22. [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. (2025, November 27). National Center for Biotechnology Information. [Link]

  • Pan, Y., et al. (2010). Enantioselective synthesis of alpha-fluorinated beta-amino acid derivatives by an asymmetric mannich reaction and selective deacylation/decarboxylation reactions. Chemistry, 16(3), 779-82. [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022, December 23). National Center for Biotechnology Information. [Link]

  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. (2016, January 11). ResearchGate. [Link]

  • Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. (2025, August 7). ResearchGate. [Link]

  • Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. (2022, September 1). University of the Basque Country. [Link]

  • Bodoki, E., et al. (2020). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Soriano-Maldonado, P., et al. (2020). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride

Welcome to the technical support center for the crystallization of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to overcome common challenges and achieve high-purity crystalline material.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride, providing explanations for the underlying causes and actionable solutions.

Issue 1: The Compound Fails to Crystallize and "Oils Out"

Question: I've cooled my saturated solution, but instead of crystals, a viscous liquid or "oil" has formed. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in that particular solvent system, or when the solution is too concentrated.[1][2] This is a common problem with amine hydrochlorides, especially when high concentrations are used or when the cooling rate is too rapid. The oil is essentially a supersaturated liquid phase of your compound, which can trap impurities.[3]

Causality and Solution Pathway:

dot digraph "Oiling_Out_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Problem: Oiling Out"]; cause1 [label="Probable Cause 1:\nHigh Solute Concentration"]; cause2 [label="Probable Cause 2:\nRapid Cooling"]; cause3 [label="Probable Cause 3:\nInappropriate Solvent"];

solution1 [label="Solution:\nReduce Concentration\n- Re-heat the mixture.\l- Add more solvent (10-20% increments).\l- Cool slowly again.\l", shape=ellipse, color="#34A853"]; solution2 [label="Solution:\nControl Cooling Rate\n- Use a controlled cooling bath.\l- Allow flask to cool at room temperature before refrigeration.\l", shape=ellipse, color="#34A853"]; solution3 [label="Solution:\nRe-evaluate Solvent System\n- Screen for alternative solvents.\l- Consider a co-solvent system (e.g., ethanol/ethyl acetate).\l", shape=ellipse, color="#34A853"];

start -> cause1; start -> cause2; start -> cause3; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; } dot Caption: Troubleshooting workflow for "oiling out".

Detailed Steps:

  • Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount of additional solvent (start with 10-20% of the original volume) to decrease the concentration.[2]

  • Slow Down Cooling: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator. A slower cooling rate provides more time for proper nucleation and crystal growth.[4]

  • Induce Crystallization: If crystals still don't form, try scratching the inside of the flask with a glass rod at the solution's surface. This can create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.[1]

  • Change the Solvent System: If the problem persists, the solvent may be the issue. A different solvent or a co-solvent system (e.g., a polar solvent like ethanol with a less polar anti-solvent like ethyl acetate) might be necessary.[1][5]

Issue 2: Poor Yield of Crystalline Product

Question: After filtration, I've recovered a very small amount of my compound. What could have led to this low yield?

Answer:

A poor yield is often a result of using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[2] Other factors can include premature crystallization during a hot filtration step or incomplete precipitation.

Troubleshooting Steps:

  • Check the Mother Liquor: Take the filtrate (mother liquor) and try to induce further crystallization. You can do this by concentrating the solution by boiling off some of the solvent or by adding an anti-solvent. If a significant amount of additional product crystallizes, you used too much solvent initially.[2]

  • Optimize Solvent Volume: The ideal solvent will dissolve the compound when hot but have low solubility for it when cold.[6][7] Perform small-scale solubility tests to determine the optimal solvent and volume.

  • Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crashing out on the filter paper.[3]

  • Allow Sufficient Time: Ensure the solution has been given enough time at the cold temperature for crystallization to complete.

Issue 3: Impurities are Present in the Final Crystalline Product

Question: My final product analysis (e.g., by HPLC or NMR) shows the presence of impurities. How can I improve the purity?

Answer:

Impurities can be incorporated into crystals in several ways: surface adsorption, inclusion within the crystal lattice, or co-crystallization.[8] The strategy for removal depends on the nature of the impurity.

Purification Strategies:

Impurity TypeIdentificationRecommended Action
Insoluble Impurities Solid particles that do not dissolve in the hot solvent.Perform a hot gravity filtration of the saturated solution before cooling.[3][6]
Colored Impurities The solution has a noticeable color that is not characteristic of the pure compound.Add a small amount of activated charcoal to the hot solution, then perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[3][7]
Soluble Impurities Impurities with similar solubility to the target compound.A second recrystallization may be necessary. Ensure a slow cooling rate to allow for selective crystallization.[7] Washing the filtered crystals with a small amount of ice-cold solvent is crucial to remove residual mother liquor containing these impurities.[3][8]

Advanced Technique: Slurry Washing For impurities adsorbed on the crystal surface, a slurry wash can be effective. This involves suspending the crystals in a fresh, saturated solution of the pure compound. This process allows for the desorption of surface impurities without dissolving the bulk of the product.[8]

Issue 4: Inconsistent Crystal Form (Polymorphism)

Question: I've noticed batch-to-batch variability in the crystal shape and properties (e.g., melting point, solubility). Could this be polymorphism?

Answer:

Yes, this is a strong indication of polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[9] Different polymorphs can have different physical properties, which is a critical consideration in pharmaceutical development.[10] Control over polymorphism is achieved by carefully controlling crystallization conditions.

Key Factors Influencing Polymorphism:

  • Solvent: The choice of solvent can dictate which polymorphic form is favored.[9]

  • Temperature and Cooling Rate: Different temperature ranges and cooling profiles can lead to the formation of different polymorphs.[11]

  • Supersaturation: The level of supersaturation at which nucleation occurs is a critical control point.[12][13]

  • pH: For ionizable compounds like amino acid hydrochlorides, pH can significantly influence which solid form crystallizes.[14][15]

Controlling Polymorphism:

  • Consistent Procedure: Strictly adhere to a validated crystallization protocol, controlling all parameters.

  • Seeding: Introduce seed crystals of the desired polymorph to a slightly supersaturated solution. This directs the crystallization towards that specific form.

  • Solvent Screening: Systematically screen different solvents and solvent mixtures to identify conditions that consistently produce the desired polymorph.

G cluster_0 Crystallization Control Parameters cluster_1 Resulting Crystal Properties Solvent Solvent Polymorphic Form Polymorphic Form Solvent->Polymorphic Form Purity Purity Solvent->Purity Temperature Temperature Temperature->Polymorphic Form Yield Yield Temperature->Yield Supersaturation Supersaturation Supersaturation->Polymorphic Form Supersaturation->Purity Particle Size Particle Size Supersaturation->Particle Size pH pH pH->Polymorphic Form

II. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization? A1: The ideal recrystallization solvent should meet several criteria:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[6] This differential solubility is key to achieving a good recovery.

  • Inertness: The solvent must not react with your compound.[6]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6][7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[6]

For amine hydrochlorides like 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride, common solvents to screen include water, ethanol, methanol, and isopropanol, or mixtures of these.[1]

Q2: What is the role of pH in the crystallization of this compound? A2: Since this compound is an amino acid hydrochloride, pH is a critical parameter. The solubility of amino acids is highly pH-dependent, typically being lowest at their isoelectric point.[14] For the hydrochloride salt, maintaining a sufficiently low pH is important to keep the amine group protonated and prevent the precipitation of the free amino acid. Variations in pH can lead to changes in solubility and potentially the crystallization of different forms or impurities.[15]

Q3: Can I use an anti-solvent to induce crystallization? A3: Yes, anti-solvent crystallization is a very common and effective technique.[5] This involves dissolving your compound in a "good" solvent in which it is highly soluble, and then slowly adding a miscible "anti-solvent" in which the compound is poorly soluble. This reduces the overall solubility of the compound in the mixture, inducing supersaturation and crystallization.[4] For this compound, a potential system could be dissolving it in a polar solvent like ethanol (good solvent) and adding a less polar solvent like ethyl acetate or heptane as the anti-solvent.[1]

Q4: How can I improve the particle size and morphology of my crystals? A4: Crystal size and shape are influenced by nucleation and growth rates, which are controlled by the level of supersaturation and agitation.[13][16]

  • To obtain larger crystals: Use a lower level of supersaturation and a slow cooling rate. This favors crystal growth over nucleation.

  • To obtain smaller, more uniform crystals: Use a higher level of supersaturation and faster cooling, which promotes rapid nucleation.

  • Agitation: The stirring rate can also affect crystal size and prevent agglomeration.[17]

III. Experimental Protocols

Protocol 1: Standard Cooling Recrystallization
  • Solvent Selection: Based on preliminary tests, choose a solvent where the compound has high solubility when hot and low solubility when cold (e.g., isopropanol).

  • Dissolution: In an Erlenmeyer flask, add the crude 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride. Add the minimum amount of hot solvent required to fully dissolve the solid at or near the boiling point.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., ethyl acetate) dropwise to the stirred solution until it becomes slightly cloudy (turbid). This indicates the point of nucleation.

  • Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches the optimal point for crystallization.

  • Isolation and Drying: Once crystallization is complete, isolate, wash, and dry the crystals as described in Protocol 1.

IV. References

  • DSpace@MIT. (n.d.). Control of polymorphism in continuous crystallization. Retrieved from [Link]

  • Arjun, M. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research, 13(279).

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • McCoy, C. P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(5), 794–805.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3(36), 1-1.

  • Mensah, J., & Kim, K.-J. (2013). Polymorph Screening Technology by Controlling Crystallization. Chemical Engineering Transactions, 32, 1-6.

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization1. Retrieved from [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. ResearchGate. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization.

  • Monteiro, S. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062.

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Myerson, A. S. (2002). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT.

  • van de Put, M. W., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(3), 653-662.

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.

  • Ono, T., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega, 7(3), 3097–3104.

  • Crystal Pharmatech. (2025). Crystallization Process Development & Optimization Services. Retrieved from [Link]

  • PubMed. (2008). 4-[(2-Fluoro-phen-yl)amino]-4-oxo-butanoic acid.

  • National Center for Biotechnology Information. (n.d.). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid.

  • IntechOpen. (2015). Recrystallization of Drugs — Effect on Dissolution Rate.

  • National Center for Biotechnology Information. (n.d.). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review.

  • Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development.

  • National Center for Biotechnology Information. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.

  • GeoScienceWorld. (2017). Correlation of pH-dependent surface interaction forces to amino acid adsorption: Implications for the origin of life.

  • LGC Standards. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride.

  • ChemicalBook. (n.d.). 1858241-03-8(4-Amino-3-(4-fluorophenyl)butyric acid hydrochloride).

  • NextSDS. (n.d.). 2-amino-4-(4-fluorophenyl)butanoic acid — Chemical Substance Information.

  • FDA. (n.d.). 3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTANOIC ACID HYDROCHLORIDE, (R)-.

  • EvitaChem. (n.d.). Buy 4-Fluoro phenibut hydrochloride (EVT-292473) | 3060-41-1.

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.

  • National Center for Biotechnology Information. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.

Sources

Troubleshooting

Technical Support Center: Refining Receptor Binding Assay Conditions for 4-Amino-2-(4-fluorophenyl)butanoic Acid Hydrochloride

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique challenges of characterizing 4-amino-2-(4-fluorophenyl)butanoic acid hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique challenges of characterizing 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride .

Because this compound is an α -substituted GABA analogue, it exhibits complex polypharmacology—primarily interacting with the α2​δ subunit of voltage-gated calcium channels (VGCCs) and GABA B​ receptors. The following FAQs, protocols, and data summaries are designed to help you establish a self-validating, high-signal-to-noise radioligand binding assay by understanding the causality behind every experimental variable.

G cluster_0 Target Receptors A VGCC α2δ Subunit D Reduced Ca2+ Influx A->D B GABAB Receptor B->D Inhibits presynaptic channels C 4-amino-2-(4-fluorophenyl) butanoic acid HCl C->A Displaces [3H]-Gabapentin C->B Displaces [3H]-Baclofen E Decreased Neurotransmitter Release D->E

Fig 1: Dual-target binding of the α-substituted GABA analogue and downstream signaling.

FAQ 1: Assay Window & Endogenous Competitors

Q: Why is my specific binding signal so low when displacing [3H] -gabapentin with 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride?

A: This is almost certainly an issue with endogenous amino acid contamination. As an α -substituted GABA analogue, this compound competes for the gabapentinoid binding pocket on the α2​δ subunit[1]. This specific binding pocket contains a critical RRR (arginine-arginine-arginine) motif[2]. Because this site naturally binds endogenous L-amino acids (such as L-leucine), any trace amounts of these amino acids left over in your crude membrane preparation will competitively occupy the RRR motif, destroying your assay window.

To build a self-validating system, you must implement a rigorous washing protocol. Standard single-spin homogenates are insufficient. You must wash the membranes at least three times to fully deplete endogenous ligands. Furthermore, ensure your assay buffer is 10 mM HEPES/KOH at exactly pH 7.4[1],[3]; standard Tris buffers can interfere with the binding kinetics of α -substituted analogues.

Standardized Protocol: [3H] -Gabapentin Displacement Assay
  • Membrane Preparation: Homogenize rat cerebral cortex or transfected cells in 10 mM HEPES/KOH (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 15 min. Discard the supernatant, resuspend the pellet, and repeat this wash step three times to remove endogenous ligands[3].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 10 nM [3H] -gabapentin, and varying concentrations of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (serial dilution) in a final volume of 250 µL of 10 mM HEPES/KOH (pH 7.4)[1],[3].

  • Equilibration: Incubate at room temperature for 45 to 120 minutes to reach equilibrium[1],[3].

  • Filtration: Rapidly filter the reaction through Whatman GF/B glass fiber filters that have been presoaked in 0.3% polyethylenimine (PEI)[1],[3].

  • Washing: Wash the filters three times with 3 mL of ice-cold 100 mM Tris/HCl (pH 7.4) to trap the receptor-ligand complexes[1],[3].

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and count for tritium decay.

FAQ 2: Nonspecific Binding (NSB) & Filter Treatment

Q: How do I reduce the high non-specific binding (NSB) observed during the filtration step?

A: 4-amino-2-(4-fluorophenyl)butanoic acid is an amphoteric molecule. In its hydrochloride salt form, it can interact electrostatically with the negatively charged silanol groups on borosilicate glass fiber (GF/B) filters. Presoaking the filters in 0.3% polyethylenimine (PEI) for at least 30 minutes prior to filtration coats the glass fibers with a cationic polymer. This neutralizes the negative charge and drastically reduces NSB[1],[3]. Nonspecific binding should always be defined using a 100 µM to 1 mM excess of non-radioactive gabapentin to validate the specific assay window[1],[3].

Table 1: Impact of Filter Treatment and Wash Buffer on Assay Metrics

Filter TreatmentWash BufferTotal Binding (cpm)Non-Specific Binding (cpm)Specific Binding (%)Signal-to-Noise Ratio
Untreated GF/B10 mM HEPES12,5008,20034.4%1.5
Untreated GF/B100 mM Tris/HCl10,1006,50035.6%1.55
0.3% PEI Treated 10 mM HEPES11,8002,10082.2%5.6
0.3% PEI Treated 100 mM Tris/HCl 11,500 950 91.7% 12.1
(Note: Data represents typical optimization outcomes for α2​δ radioligand binding assays.)
FAQ 3: Compound Handling & pH Stability

Q: Does the hydrochloride salt form of 4-amino-2-(4-fluorophenyl)butanoic acid impact the assay pH or compound stability during serial dilutions?

A: Yes, this is a critical and often overlooked causality in assay failure. The HCl salt of the compound releases equimolar hydrochloric acid upon dissolution. If you prepare a 10 mM or 100 mM top-concentration stock directly in the 10 mM HEPES assay buffer, the buffer capacity will be overwhelmed, causing a localized pH drop in the high-concentration wells.

Because the binding of gabapentinoids to the α2​δ RRR motif is strictly pH-dependent[2], this acidic shift protonates critical residues, artificially destroying binding affinity and yielding a false-negative IC 50​ . Always prepare your primary stock in DMSO or a highly buffered solution (e.g., 100 mM HEPES, pH adjusted to 7.4), and manually verify the final pH of your top concentration well.

G A High Conc. of HCl Salt (e.g., 10 mM stock) C Local pH Drop in Assay Well (pH < 7.0) A->C B Insufficient Buffer Capacity (e.g., <10 mM HEPES) B->C D Protonation of α2δ RRR Motif & Ligand Carboxylate C->D E Artificial Loss of Binding Affinity (False Negative IC50) D->E

Fig 2: Causality chain demonstrating how unbuffered HCl salts cause false negative binding data.

FAQ 4: Differentiating GABA B​ vs α2​δ Activity

Q: How can I isolate the GABA B​ receptor binding component from the α2​δ subunit binding?

A: Because 4-amino-2-(4-fluorophenyl)butanoic acid is a structural analogue of both baclofen and gabapentin, it exhibits polypharmacology. To isolate GABA B​ activity, you must switch the radioligand and the buffer conditions. Use [3H] -baclofen or [3H] -GABA to target the bicuculline-insensitive GABA B​ sites[4],[5].

Crucially, GABA B​ agonist binding is strictly dependent on divalent cations. You must supplement your assay buffer with 2.5 mM CaCl 2​ or MgCl 2​ [6]. Conversely, α2​δ binding does not require calcium; thus, omitting calcium and using [3H] -gabapentin functionally isolates the VGCC interaction[1],[6].

References
  • The α2δ Ligand Gabapentin Inhibits the Rab11-Dependent Recycling of the Calcium Channel Subunit α2δ-2. Journal of Neuroscience.1

  • Differential upregulation in DRG neurons of an α2δ-1 splice variant with a lower affinity for gabapentin after peripheral sensory nerve injury. PMC.3

  • Rab11-dependent recycling of calcium channels is mediated by auxiliary subunit α2δ-1 but not α2δ-3. bioRxiv.2

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI.4

  • THE BLOCKING ACTION OF BACLOFEN ON EXCITATORY TRANSMISSION IN THE RAT HIPPOCAMPAL SLICE1. Journal of Neuroscience.6

  • Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors. PMC.5

Sources

Reference Data & Comparative Studies

Validation

comparing GABA-A and GABA-B agonism of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride

Comparative Guide: GABA-A vs. GABA-B Agonism of Fluorinated Phenibut Derivatives Nomenclature & Structural Clarification The compound requested for evaluation is 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (an...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: GABA-A vs. GABA-B Agonism of Fluorinated Phenibut Derivatives

Nomenclature & Structural Clarification

The compound requested for evaluation is 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (an α -substituted GABA analogue). However, from a strict neuropharmacological standpoint, α -substituted GABA derivatives generally lack meaningful affinity for GABA receptors due to severe steric clash within the receptor binding pocket. The pharmacologically active, commercially available, and extensively researched compound in this class is the β -substituted isomer: 4-amino-3-(4-fluorophenyl)butanoic acid hydrochloride , universally known as 4-Fluorophenibut or F-Phenibut .

To maintain scientific integrity and provide actionable data for drug development professionals, this guide will objectively analyze the established pharmacological profile of the active β -isomer (F-Phenibut) [1].

Quantitative Comparison: Receptor Affinity & Selectivity

F-Phenibut was developed to improve the blood-brain barrier (BBB) permeability and receptor binding affinity of its parent compound, phenibut ( β -phenyl-GABA). By substituting a highly electronegative fluorine atom at the para position of the phenyl ring, researchers drastically altered its pharmacodynamics.

The data below compares F-Phenibut against its structural relatives to highlight its selectivity for the metabotropic GABA-B receptor over the ionotropic GABA-A receptor.

CompoundChemical StructureGABA-B Affinity (IC₅₀)GABA-A Affinity (IC₅₀)Primary Mechanism
4-F-Phenibut β -(4-fluorophenyl)-GABA1.70 μM> 100 μMSelective GABA-B Agonist
Phenibut β -phenyl-GABA9.6 μM> 100 μMWeak GABA-B Agonist / VDCC Blocker
Baclofen β -(4-chlorophenyl)-GABA0.13 μM> 100 μMPotent GABA-B Agonist
GABA γ -aminobutyric acid0.08 μM0.12 μMEndogenous Pan-Agonist

Data compiled from authoritative pharmacological assays on gabapentinoids [2].

Mechanistic Causality: Why does F-Phenibut exhibit a near-exclusive preference for GABA-B? The Venus flytrap domain (VFTD) of the GABA-B1 subunit contains a deep hydrophobic pocket that perfectly accommodates halogenated phenyl rings. The fluorine atom increases the molecule's lipophilicity and electron density, stabilizing the closed (active) conformation of the VFTD much more effectively than the un-halogenated ring of phenibut. Conversely, the orthosteric binding site of the GABA-A receptor is highly restrictive; the bulky β -substituted fluorophenyl group physically prevents the molecule from docking, resulting in an IC₅₀ > 100 μM (negligible affinity) [3].

Mechanistic Pathway Visualization

Upon binding to the GABA-B receptor, F-Phenibut triggers a G-protein coupled cascade that ultimately hyperpolarizes the neuron, reducing central nervous system excitability.

G A 4-F-Phenibut B GABA-B Receptor A->B Binds Receptor C Gi/o Protein B->C Activates D Adenylyl Cyclase C->D Inhibits (Gαi) E GIRK Channels C->E Opens (Gβγ)

GABA-B receptor signaling cascade activated by 4-F-Phenibut.

Experimental Methodologies: A Self-Validating System

To objectively verify the GABA-A vs. GABA-B agonism of F-Phenibut, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to eliminate false positives and off-target artifacts.

Protocol A: Radioligand Binding Assay (Affinity Quantification)

Objective: Determine the precise IC₅₀ of F-Phenibut at both receptor subtypes. Causality & Validation: We use highly selective radioligands ([³H]-Baclofen for GABA-B; [³H]-Muscimol for GABA-A) to prevent cross-talk. Nonspecific binding is defined using a saturating concentration of unlabelled GABA (1 mM). If the radioligand is successfully displaced by the unlabelled GABA, the system validates that the binding is specific to true GABAergic sites.

  • Membrane Preparation: Isolate synaptic membranes from the cerebral cortex of male Wistar rats. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g to pellet the membranes.

  • Incubation: Incubate 0.5 mg of membrane protein with 2 nM [³H]-Baclofen or 2 nM[³H]-Muscimol in the presence of varying concentrations of F-Phenibut (0.01 μM to 300 μM) for 60 minutes at 20°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters to separate bound from free radioligand. Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis to generate the binding curves.

Workflow S1 1. Membrane Prep S2 2. Add Radioligand S1->S2 Isolate Receptors S3 3. Apply 4-F-Phenibut S2->S3 Establish Baseline S4 4. Rapid Filtration S3->S4 Displace Ligand S5 5. Scintillation Count S4->S5 Isolate Bound

Radioligand binding workflow for quantifying GABA receptor affinities.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology (Functional Efficacy)

Objective: Differentiate between silent binding (antagonism) and functional agonism. Causality & Validation: Binding affinity (IC₅₀) does not guarantee receptor activation. To prove agonism, we must measure physiological output. GABA-B activation triggers G-protein coupled inwardly-rectifying potassium (GIRK) channels. To make this a self-validating system, we apply CGP54626 (a highly selective GABA-B antagonist) mid-recording. If the F-Phenibut-induced K⁺ current is abolished by CGP54626, we definitively prove the current is GABA-B mediated.

  • Cell Preparation: Culture CHO cells stably co-expressing human GABA-B1/B2 receptors and GIRK1/2 channels.

  • Recording Setup: Establish a whole-cell patch-clamp configuration. Voltage-clamp the cells at -70 mV.

  • Compound Application: Superfuse F-Phenibut (10 μM) into the recording chamber and record the amplitude of the inward K⁺ current.

  • Antagonist Reversal (Validation): Co-apply 1 μM CGP54626 with F-Phenibut. Observe the rapid return of the current to baseline, validating GABA-B specific agonism.

  • GABA-A Counter-Screen: Repeat the process in cells expressing GABA-A ( α 1 β 2 γ 2) receptors, monitoring for Cl⁻ currents. The expected result is a lack of significant current, confirming the absence of GABA-A efficacy.

References

  • Title: 4-Fluorophenibut - Wikipedia Source: Wikipedia URL:[Link]

  • Title: Phenibut - Wikipedia Source: Wikipedia URL:[Link]

  • Title: 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride Source: PubChem (National Institutes of Health) URL:[Link]

Comparative

A Guide to the Inter-Laboratory Validation of 4-Amino-2-(4-fluorophenyl)butanoic Acid Hydrochloride Synthesis: A Proposed Route and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) and their intermediates is a critical endeav...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the synthesis of novel active pharmaceutical ingredients (APIs) and their intermediates is a critical endeavor. The reproducibility and robustness of a synthetic route are paramount to ensuring consistent product quality, which is a cornerstone of regulatory approval and patient safety. This guide provides an in-depth technical framework for the inter-laboratory validation of a proposed synthesis for 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride, a compound of interest in medicinal chemistry.

Given the absence of a standardized, publicly available synthesis for this specific molecule, this document puts forth a plausible and robust synthetic strategy based on established chemical principles. The core of this guide is a comprehensive plan for an inter-laboratory study designed to validate this proposed route, ensuring its transferability and reliability across different research and manufacturing settings. Furthermore, we will compare this proposed route with other potential synthetic strategies, providing a critical evaluation of the alternatives.

Proposed Synthetic Route: A Michael Addition Approach

The synthesis of β-aryl-γ-aminobutyric acid (GABA) analogues is a well-explored area in organic synthesis.[1][2][3] Among the various successful strategies, the asymmetric Michael addition of a malonate to a nitrostyrene derivative stands out for its efficiency and stereocontrol.[1][4][5] We, therefore, propose a three-step synthesis of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride commencing with the Michael addition of diethyl malonate to (E)-1-fluoro-4-(2-nitrovinyl)benzene.

Scheme 1: Proposed Synthesis of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride

start Diethyl malonate + (E)-1-fluoro-4-(2-nitrovinyl)benzene intermediate1 Diethyl 2-((4-fluorophenyl)(nitro)methyl)malonate start->intermediate1 1. Base (e.g., DBU) Solvent (e.g., THF) intermediate2 4-amino-2-(4-fluorophenyl)butanoic acid intermediate1->intermediate2 2. Reduction (e.g., H2, Pd/C) Decarboxylation final_product 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride intermediate2->final_product 3. HCl in ether

Caption: Proposed three-step synthesis of the target compound.

This proposed route is advantageous due to the commercial availability of the starting materials and the well-documented reliability of each transformation. The initial Michael addition sets the carbon skeleton, followed by a reduction of the nitro group to an amine and subsequent decarboxylation. The final step involves the formation of the hydrochloride salt.

Inter-Laboratory Validation: A Framework for Ensuring Reproducibility

An inter-laboratory study is the gold standard for assessing the reproducibility of a method.[6][7] It provides a measure of the variability that can be expected when a procedure is performed by different personnel in different locations with different equipment.[8] This section outlines a comprehensive validation plan for the proposed synthesis.

Experimental Design

The study should involve a minimum of five participating laboratories with demonstrated expertise in synthetic organic chemistry. A central organizing laboratory will be responsible for providing all starting materials from a single batch to minimize variability in raw material quality. Each participating laboratory will be provided with a detailed, step-by-step experimental protocol for the synthesis and purification of 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride.

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Central Lab Central Lab Protocol Protocol Central Lab->Protocol Materials Materials Central Lab->Materials lab1 Lab 1 Protocol->lab1 Standardized Protocol lab2 Lab 2 Protocol->lab2 Standardized Protocol lab3 Lab 3 Protocol->lab3 Standardized Protocol lab4 Lab 4 Protocol->lab4 Standardized Protocol lab5 Lab 5 Protocol->lab5 Standardized Protocol Materials->lab1 Single-batch Materials Materials->lab2 Single-batch Materials Materials->lab3 Single-batch Materials Materials->lab4 Single-batch Materials Materials->lab5 Single-batch Materials Data Collection Data Collection lab1->Data Collection Yield, Purity, etc. lab2->Data Collection Yield, Purity, etc. lab3->Data Collection Yield, Purity, etc. lab4->Data Collection Yield, Purity, etc. lab5->Data Collection Yield, Purity, etc. Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

Caption: Workflow for the inter-laboratory validation study.

Key Performance Parameters and Acceptance Criteria

The following parameters will be evaluated by each laboratory, with the provided acceptance criteria serving as a benchmark for a successful validation.

Parameter Acceptance Criteria Rationale
Chemical Yield Mean yield ≥ 70% with a relative standard deviation (RSD) between labs of ≤ 15%Demonstrates the efficiency and reproducibility of the synthesis.
Purity (by HPLC) ≥ 98.5% purity with no single impurity > 0.1%Ensures the final product meets typical pharmaceutical quality standards.
Identity Confirmation Consistent ¹H NMR, ¹³C NMR, and MS data across all labs, matching the expected structureVerifies the correct molecule has been synthesized.
Robustness Deliberate, minor variations in key parameters (e.g., temperature ± 5°C, reaction time ± 10%) result in a product that still meets purity specifications.[9][10][11]Assesses the reliability of the method under slightly varied conditions.
Reproducibility The overall variability in yield and purity across all laboratories, as measured by the reproducibility standard deviation (SDR), should be within acceptable limits (to be determined by statistical analysis).[8]The ultimate measure of inter-laboratory transferability.

Comparative Analysis of Alternative Synthetic Routes

While the Michael addition approach is proposed as the primary route for validation, it is crucial for drug development professionals to consider alternatives. A thorough understanding of different synthetic strategies allows for informed decisions regarding scalability, cost of goods, and potential impurity profiles.

1. Curtius or Hofmann Rearrangement:

The Curtius and Hofmann rearrangements are classic methods for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom.[12][13][14][15][16] A potential route to our target molecule could start from 2-(4-fluorophenyl)succinic acid.

  • Advantages: This approach could offer a different impurity profile compared to the Michael addition route.

  • Disadvantages: These rearrangements often involve the use of potentially hazardous reagents such as sodium azide (for the Curtius rearrangement) or require careful control of reaction conditions. The synthesis of the substituted succinic acid precursor may also add steps to the overall sequence.

2. Asymmetric Hydrogenation:

For enantiomerically pure synthesis, rhodium-catalyzed asymmetric hydrogenation of a suitable enamide precursor is a powerful and elegant strategy.[17][18][19][20][21]

  • Advantages: This method can provide high enantioselectivity, which is often a critical requirement for pharmaceutical compounds.

  • Disadvantages: The synthesis of the enamide precursor can be challenging. Additionally, the cost and availability of the chiral phosphine ligands and rhodium catalysts may be a consideration for large-scale production.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Key Transformation Potential Advantages Potential Disadvantages
Proposed: Michael Addition Conjugate addition of a malonate to a nitrostyreneReadily available starting materials; well-established and robust reaction.May require chromatographic purification of intermediates.
Alternative: Curtius/Hofmann Rearrangement of an acyl azide or amideDifferent impurity profile; established named reactions.Use of potentially hazardous reagents; may require additional steps for precursor synthesis.
Alternative: Asymmetric Hydrogenation Rhodium-catalyzed hydrogenation of an enamideHigh enantioselectivity; potentially fewer steps to chiral product.Cost and availability of catalyst; synthesis of enamide precursor can be complex.

Detailed Experimental Protocols

Proposed Synthesis of 4-Amino-2-(4-fluorophenyl)butanoic Acid Hydrochloride

Step 1: Synthesis of Diethyl 2-((4-fluorophenyl)(nitro)methyl)malonate

To a solution of (E)-1-fluoro-4-(2-nitrovinyl)benzene (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 4-Amino-2-(4-fluorophenyl)butanoic acid

The diethyl 2-((4-fluorophenyl)(nitro)methyl)malonate (1.0 eq) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude amino ester is then refluxed in 6 M hydrochloric acid. The reaction is monitored for the disappearance of the intermediate. After cooling to room temperature, the solution is neutralized with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid. The solid is collected by filtration, washed with cold water, and dried.

Step 3: Formation of 4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride

The 4-amino-2-(4-fluorophenyl)butanoic acid is suspended in diethyl ether, and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the final product.

Analytical Methods for Validation
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection should be developed and validated for the determination of purity and the quantification of impurities.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded for all intermediates and the final product to confirm their structures.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight of the synthesized compounds.

  • Gas Chromatography (GC): May be used for the analysis of residual solvents in the final product.[9]

Conclusion

The successful development of a new pharmaceutical agent relies heavily on the ability to produce the active molecule in a consistent and reliable manner. This guide has proposed a scientifically sound synthetic route to 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride and, more importantly, has laid out a comprehensive framework for its inter-laboratory validation. By following this guide, researchers and drug development professionals can establish a robust and reproducible synthesis, a critical step in the journey from the laboratory to the clinic. The comparative analysis of alternative routes further equips scientists with the knowledge to make strategic decisions about the long-term manufacturing viability of this and other important molecules.

References

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  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.).
  • Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. (n.d.).
  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). PMC.
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2025).
  • Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. (n.d.). ChemRxiv.
  • Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. (n.d.).
  • Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides. (n.d.). the University of Groningen research portal.
  • Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid deriv
  • Representative β-substituted GABA derivatives with clinical applications. (n.d.).
  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
  • Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids.
  • Analytical Techniques for Small Molecule Solid Phase Synthesis. (2016).
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  • An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA)
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  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace.
  • guidance for the validation of pharmaceutical quality control analytical methods. (n.d.).
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
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  • Curtius Rearrangement. (n.d.). Alfa Chemistry.
  • Synthesis of γ-Amino Butyric Acid as a Neurotransmitter Inhibitor using Asymmetric Michael addition of Diethyl Malonate to Nitrostyrene. (2015). International Journal of Chemical and Physical Sciences.
  • WO2021161346A1 - Process for the preparation of gamma amino butyric acids and analogs thereof. (n.d.).
  • γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes. (2017).
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  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.).
  • Application of a robustness screen for the evaluation of synthetic organic methodology. (2014). PubMed.
  • Curtius rearrangement. (n.d.). Wikipedia.
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  • On Scalability, Synthetic Efficiency, and Convergency. (2025).
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  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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Validation

Comparative Toxicity and Pharmacological Profiling: 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride vs. Gabapentinoids

Executive Summary The landscape of central nervous system (CNS) depressants includes a complex array of γ -aminobutyric acid (GABA) analogues. Among these, 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (commonly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of central nervous system (CNS) depressants includes a complex array of γ -aminobutyric acid (GABA) analogues. Among these, 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (commonly known as F-Phenibut or Fluorophenibut) and traditional gabapentinoids (such as gabapentin and pregabalin) are frequently grouped together due to structural similarities. However, their pharmacological targets, acute toxicity profiles, and mechanisms of neuro-modulation diverge significantly.

This guide provides an objective, data-driven comparison of F-Phenibut against standard gabapentinoids, detailing their mechanistic differences, comparative toxicity, and the electrophysiological workflows required to validate their safety profiles in preclinical models.

Pharmacological Divergence: Mechanisms of Action

While F-Phenibut is structurally a derivative of the gabapentinoid phenibut, the addition of a fluorine atom at the para-position of the phenyl ring fundamentally alters its pharmacodynamics. It behaves less like a traditional gabapentinoid and more like the potent muscle relaxant baclofen 1.

  • F-Phenibut: Acts primarily as a highly potent full agonist at the GABA_B receptor 2. Activation of this G-protein coupled receptor induces an outward-rectifying K+ current, leading to profound cellular hyperpolarization and the suppression of action potentials in neurons, such as cerebellar Purkinje cells 3.

  • Traditional Gabapentinoids (Pregabalin/Gabapentin): Do not bind to GABA receptors. Instead, they selectively bind to the α2​δ−1 subunit of voltage-gated calcium channels (VGCCs) 4. This steric hindrance reduces calcium influx at presynaptic terminals, thereby attenuating the release of excitatory neurotransmitters like glutamate and substance P.

Mechanism FPhen F-Phenibut GABAB GABA-B Receptor FPhen->GABAB Primary Agonist A2D α2δ-1 Subunit (VGCC) FPhen->A2D Secondary Affinity GabaP Gabapentinoids (Pregabalin/Gabapentin) GabaP->A2D Primary Ligand KChan Outward-Rectifying K+ Channel Activation GABAB->KChan G-protein coupled CaBlock Inhibition of Ca2+ Influx A2D->CaBlock Steric hindrance Suppression Suppression of Action Potentials (CNS Depression) KChan->Suppression NTRelease Reduced Excitatory Neurotransmitter Release CaBlock->NTRelease NTRelease->Suppression

Mechanistic divergence between F-Phenibut and traditional gabapentinoids in CNS depression.

Quantitative Toxicity & Pharmacodynamic Comparison

The fluorination of phenibut drastically increases its lipophilicity and binding affinity, narrowing its therapeutic index and significantly elevating its acute toxicity risk compared to standard gabapentinoids 5.

Table 1: Comparative Pharmacodynamics and Toxicity Profiles
CompoundPrimary TargetBinding AffinityOnset / Half-LifeAcute Toxicity RiskPrimary Withdrawal Mechanism
F-Phenibut GABA_B ReceptorIC50 ~1.70 - 23.3 µMFast / ~2-4 hoursHigh (Respiratory depression, coma)Severe GABA_B internalization
Phenibut GABA_B ReceptorIC50 ~1362 µMSlow / ~5.3 hoursModerate (Ataxia, sedation)GABA_B downregulation
Pregabalin α2δ-1 (VGCC)Ki ~0.08 µMFast / ~6.3 hoursLow (unless poly-substance use)α2δ-1 receptor rebound
Gabapentin α2δ-1 (VGCC)Ki ~0.14 µMSlow / ~5-7 hoursLowα2δ-1 receptor rebound

Data synthesized from in vitro patch-clamp recordings and receptor binding assays [[6]]() 3.

Toxicity Causality Analysis
  • Acute Overdose: F-Phenibut's ~60-fold higher affinity for GABA_B compared to phenibut means that minor dosing errors can lead to severe intoxication. The resulting massive outward K+ efflux hyperpolarizes respiratory control centers in the brainstem, leading to fatal respiratory depression—a risk rarely seen with gabapentin monotherapy 7.

  • Neurotoxicity & Withdrawal: Flooding the brain with a potent agonist like F-Phenibut triggers rapid cellular defense mechanisms. Neurons physically internalize GABA_B receptors off the cell surface to prevent excitotoxicity. Upon cessation, the profound lack of surface receptors causes severe rebound excitability, manifesting as tremors, psychosis, and seizures 8.

Experimental Workflow: In Vitro Electrophysiology

To objectively quantify the neurotoxic potential of F-Phenibut compared to gabapentinoids, researchers employ whole-cell patch-clamp electrophysiology. This protocol is designed as a self-validating system : by isolating specific ionic currents, it proves causality between receptor binding and neuronal suppression.

Protocol: Quantifying GABA_B-Mediated K+ Efflux in Purkinje Cells

Step 1: Acute Cerebellar Slice Preparation

  • Action: Extract murine cerebellar tissue and section into 300 µm slices using a vibratome in ice-cold, oxygenated cutting solution.

  • Mechanistic Rationale: Preserves intact Purkinje cell architecture and local synaptic networks, which is essential for observing physiological drug responses rather than artificial cell-line artifacts.

  • Self-Validation: Slices are incubated in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2. Viability is continuously validated by monitoring the stability of the resting membrane potential prior to any drug application.

Step 2: Whole-Cell Patch-Clamp Configuration

  • Action: Form a high-resistance gigaseal (>1 GΩ) on the Purkinje cell soma using a glass micropipette, then rupture the membrane to achieve whole-cell access.

  • Mechanistic Rationale: Allows precise control over the intracellular ionic composition and accurate, low-noise measurement of transmembrane currents induced by F-Phenibut.

Step 3: Pharmacological Isolation of K+ Currents

  • Action: Perfuse the slice with 1 µM Tetrodotoxin (TTX) to block voltage-gated Na+ channels.

  • Mechanistic Rationale: Eliminates spontaneous action potentials.

  • Self-Validation: The complete cessation of fast inward Na+ spikes acts as an internal control, guaranteeing that the subsequent outward currents measured are purely K+-driven and directly mediated by GABA_B activation.

Step 4: Dose-Response Recording & Washout

  • Action: Apply F-Phenibut in ascending concentrations (e.g., 1 µM to 100 µM) while holding the cell at -70 mV, recording the outward-rectifying K+ current density.

  • Mechanistic Rationale: Establishes the exact EC50​ (e.g., 23.3 µM for F-Phenibut) to compare its potency directly against phenibut and baclofen [[3]]().

  • Self-Validation: A mandatory "washout" phase with drug-free aCSF is performed. If the outward K+ current returns to baseline, it proves the effect is specifically receptor-mediated and reversible, ruling out generalized cell death or membrane rupture.

Workflow Prep 1. Acute Cerebellar Slice Preparation Patch 2. Whole-Cell Patch-Clamp Prep->Patch Isol 3. Pharmacological Isolation (TTX) Patch->Isol Rec 4. K+ Current Recording Isol->Rec Anal 5. EC50 & Toxicity Quantification Rec->Anal

Step-by-step patch-clamp electrophysiology workflow for quantifying F-phenibut neurotoxicity.

Conclusion

While 4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride (F-Phenibut) shares a structural lineage with gabapentinoids, grouping them together clinically is a dangerous misclassification. Experimental data confirms that F-Phenibut's primary mechanism is the potent activation of GABA_B receptors, triggering outward-rectifying K+ currents that suppress neuronal action potentials far more aggressively than pregabalin or gabapentin. Drug development professionals and toxicologists must treat F-Phenibut with the same stringent safety protocols applied to potent GABAergic agonists like baclofen, rather than standard α2​δ ligands.

References

  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology. 3

  • Wikipedia Contributors. 4-Fluorophenibut. Wikipedia, The Free Encyclopedia. 2

  • PsychonautWiki Contributors. F-Phenibut. PsychonautWiki. 1

  • Wikipedia Contributors. Gabapentinoid. Wikipedia, The Free Encyclopedia. 4

  • Wikipedia Contributors. Phenibut. Wikipedia, The Free Encyclopedia. 6

  • Reddit Contributors (r/slatestarcodex). Know Your Gabapentinoids. Reddit. 9

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Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Disposal and Safety Protocol for 4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride

In the fast-paced environment of neuropharmacological drug development, operational efficiency must be matched by uncompromising safety and regulatory compliance. As a Senior Application Scientist, I frequently audit lab...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of neuropharmacological drug development, operational efficiency must be matched by uncompromising safety and regulatory compliance. As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of complex active pharmaceutical ingredients (APIs) aligns with stringent Environmental Health and Safety (EHS) mandates.

4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride (CAS: 1909326-76-6)[1] is a halogenated, GABAergic research chemical. Due to its specific molecular architecture, it presents unique lifecycle management challenges. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards.

The Chemistry of Disposal: A Mechanistic Risk Assessment

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. Why is this compound treated differently than standard organic waste?

  • The Halogen Factor (Carbon-Fluorine Bond): The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard biological wastewater treatment or low-temperature incineration cannot break this bond. Furthermore, thermal destruction of fluorinated compounds generates hydrofluoric acid (HF) gas. Therefore, all waste streams containing this compound must be routed to specialized high-temperature rotary kilns (>1000°C) equipped with wet caustic scrubbers to neutralize halogenated gases before atmospheric release[2].

  • The Hydrochloride Salt: In unbuffered aqueous solutions, the HCl salt dissociates, releasing hydrochloric acid. Waste streams containing high concentrations of this API may exhibit the EPA RCRA characteristic of corrosivity if the pH drops to 2.0 or below[3].

Waste Segregation Matrix

Proper segregation at the bench prevents dangerous chemical incompatibilities and drastically reduces institutional disposal costs. Mixing halogenated waste with non-halogenated solvents poisons fuel-blending recycling processes, resulting in premium disposal penalties.

Waste CategoryPrimary ConstituentsEPA/RCRA ClassificationApproved ReceptacleFinal Treatment Routing
Solid API Unused/Expired powder, contaminated PPE, weigh boatsHalogenated Organic Solid, ToxicHDPE Container, double-baggedHigh-Temp Incineration with Caustic Scrubbing
Aqueous Biological media, assay buffers, waterHalogenated Aqueous (Potentially Corrosive if pH ≤ 2.0)Polyethylene CarboyWastewater Treatment / Incineration
Organic HPLC/LC-MS mobile phases (e.g., MeCN, MeOH)Halogenated Organic SolventSafety Can / Carboy with Carbon FilterHigh-Temp Incineration

Operational Disposal Workflows

The following step-by-step methodologies are designed to be self-validating—meaning each step inherently verifies the safety of the next.

Protocol A: Solid Waste Disposal (Unused/Expired Powder)
  • Primary Containment: Transfer unused or expired API powder into a chemically compatible, high-density polyethylene (HDPE) container.

    • Causality: HDPE provides an excellent moisture barrier, preventing the hygroscopic HCl salt from absorbing atmospheric water, which could lead to container degradation or secondary reactions.

  • Hazard Identification & Labeling: Affix a standardized hazardous waste label immediately. Mark the contents specifically as "Halogenated Organic Solid Waste - Toxic API."

    • Causality: Accurate labeling ensures the waste management vendor routes the material to a facility equipped for halogenated destruction, preventing illegal landfilling.

  • Storage & Segregation: Store the sealed container in a designated hazardous waste accumulation area, strictly segregated from strong oxidizing agents and bases.

Protocol B: Aqueous Waste Disposal (Assay Buffers & Media)
  • pH Assessment: Measure the pH of the collected aqueous effluent using a calibrated pH meter or indicator strips.

    • Causality: The dissociation of the hydrochloride salt can acidify the solution, potentially dropping the pH below the RCRA corrosivity threshold[3].

  • Neutralization: If the pH is ≤ 2.0, slowly titrate the solution with 1M Sodium Hydroxide (NaOH) while stirring until a pH of 6.0–8.0 is achieved.

    • Causality: Neutralization prevents the mobilization of heavy metals if the waste is inadvertently mixed with other streams and protects the structural integrity of the collection carboys.

  • Consolidation: Transfer the neutralized solution into a carboy labeled "Halogenated Aqueous Waste." Leave at least 20% headspace to accommodate potential vapor expansion due to temperature fluctuations.

Protocol C: Organic Solvent Waste (HPLC/LC-MS Effluents)
  • Dedicated Collection: Route instrument effluents (e.g., acetonitrile/methanol mixtures containing the API) directly into a dedicated "Halogenated Organic Waste" container.

  • Vapor Filtration: Attach a carbon exhaust filter to the waste carboy manifold.

    • Causality: This captures volatile organic compounds (VOCs) from the mobile phase, maintaining laboratory air quality and complying with OSHA permissible exposure limits (PELs)[4].

Waste Routing Visualization

WasteRouting Start 4-Amino-2-(4-fluorophenyl) butanoic acid HCl Waste Solid Solid Powder/API Start->Solid Aqueous Aqueous Solutions (Buffers/Media) Start->Aqueous Organic Organic Effluents (HPLC/LC-MS) Start->Organic BinSolid Halogenated Solid Waste Container Solid->BinSolid CheckPH Check pH Neutralize if < 2.0 Aqueous->CheckPH BinOrg Halogenated Organic Waste Carboy Organic->BinOrg BinAq Halogenated Aqueous Waste Carboy CheckPH->BinAq Incinerator High-Temp Incineration with Caustic Scrubbing BinSolid->Incinerator BinAq->Incinerator BinOrg->Incinerator

Decision-tree for the segregation and disposal of halogenated API waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and scientifically grounded action is required to prevent exposure.

  • Powder Spills: Do NOT use a brush or dry broom.

    • Causality: Dry sweeping aerosolizes the microcrystalline API powder, creating a severe inhalation hazard[4]. Instead, gently cover the powder with absorbent pads dampened with water. Wipe the area inward to prevent spreading, and place all materials into a solid halogenated waste bag.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution, followed by a water rinse.

    • Causality: The alkaline detergent neutralizes residual HCl salt and ensures complete solubilization and removal of the fluorinated organic residue from the benchtop.

References

  • NextSDS Chemical Substance Information. "4-amino-2-(4-fluorophenyl)butanoic acid hydrochloride." NextSDS. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Archive.[Link]

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